5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone
Description
Properties
Molecular Formula |
C19H18O8 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)19(26-4)16(22)17(14)27-12/h5-8,21-22H,1-4H3 |
InChI Key |
YMZYQFDBQUZFJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone, a polymethoxyflavone (PMF) with demonstrated anticancer properties. This document details its natural sources, outlines protocols for its isolation, presents quantitative data on its biological activity, and illustrates putative signaling pathways involved in its mechanism of action.
Natural Sources
The primary documented natural source of this compound is the plant Euryops arabicus.[1] This plant belongs to the Asteraceae family and is found in the Arabian Peninsula. The compound is one of several methoxylated flavonoids that have been isolated from this species.
Isolation and Purification
While a highly detailed, step-by-step protocol for the isolation of this compound from Euryops arabicus is not available in the public domain, the general methodology can be inferred from the literature on flavonoid isolation. The process typically involves solvent extraction followed by chromatographic separation.
General Experimental Workflow for Isolation
The following diagram illustrates a general workflow for the isolation and purification of flavonoids from a plant source.
Caption: General workflow for the isolation of this compound.
Inferred Isolation Protocol
The isolation of this compound from the aerial parts of Euryops arabicus as described by Alarif WM, et al. (2013) would generally follow these steps:
-
Preparation of Plant Material: The air-dried aerial parts of Euryops arabicus are ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent system, such as a mixture of chloroform (B151607) and methanol, to isolate a wide range of secondary metabolites, including flavonoids.
-
Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) is used to separate the components of the extract into different fractions.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative high-performance liquid chromatography (prep-HPLC) to yield the pure this compound.
Biological Activity and Quantitative Data
This compound has demonstrated significant anticancer activity, particularly against human breast carcinoma.[1] Its biological effects have been quantified through in vitro cytotoxicity assays.
In Vitro Cytotoxicity
The antiproliferative activity of this compound has been evaluated against several cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cell Type | Organism | IC50 (µM) |
| MCF-7 | Human breast adenocarcinoma | Homo sapiens | 18 |
| Vero | Monkey kidney epithelial | Cercopithecus aethiops | 100 |
| WI-38 | Human lung fibroblast | Homo sapiens | 95 |
Data sourced from MedChemExpress, citing Alarif WM, et al. Eur J Med Chem. 2013 Aug;66:204-10.[1]
The data indicates a selective cytotoxic effect on the MCF-7 breast cancer cell line compared to the normal Vero and WI-38 cell lines.
Putative Signaling Pathways in Anticancer Activity
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known anticancer activities of structurally similar flavonoids, a plausible mechanism involves the induction of apoptosis and cell cycle arrest.
Putative Apoptosis and Cell Cycle Arrest Pathway
The following diagram illustrates a potential signaling pathway through which polymethoxyflavones may exert their anticancer effects.
Caption: Putative anticancer signaling pathway for polymethoxyflavones.
This proposed mechanism suggests that the flavonoid may inhibit the activity of cyclin-dependent kinase (CDK)-cyclin complexes, leading to cell cycle arrest.[2][3][4][5] Concurrently, it may promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[6][7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized method for determining the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, Vero, WI-38) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the effect of a compound on the cell cycle distribution.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with varying concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Conclusion
This compound, isolated from Euryops arabicus, demonstrates selective anticancer activity, particularly against human breast cancer cells. While further research is required to fully elucidate its mechanism of action and to develop a standardized isolation protocol, the available data suggests its potential as a lead compound in drug discovery. The experimental protocols and putative signaling pathways outlined in this guide provide a foundation for future investigations into this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: Discovery, Characterization, and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone, a polymethoxyflavone (PMF) with demonstrated anticancer properties. This document details its discovery, and characterization, and summarizes its known biological activities. Detailed experimental protocols for key assays, based on established methodologies for flavonoid research, are also provided. Furthermore, this guide illustrates a representative experimental workflow and potential signaling pathways through which this class of compounds may exert its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery
This compound was first reported as a naturally occurring flavonoid isolated from the chloroform-methanol extract of Euryops arabicus, a plant native to Saudi Arabia. The discovery was published in 2013 by Alarif and colleagues in the European Journal of Medicinal Chemistry.[1] In this study, the compound was one of seven methoxylated flavones identified from this plant source. The structural elucidation of this and the other isolated compounds was accomplished through the use of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Characterization
The definitive structure of this compound was established through comprehensive spectroscopic analysis. While the detailed spectral data from the original discovery paper by Alarif et al. is not publicly available in its entirety, the characterization would have relied on the following standard techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₈ | MedChemExpress |
| Molecular Weight | 374.34 g/mol | MedChemExpress |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Natural Source | Euryops arabicus | [1] |
Note: The detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV) is contained within the primary literature (Alarif WM, et al. Eur J Med Chem. 2013 Aug;66:204-10) which was not fully accessible. The following sections describe the expected methodologies for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of organic molecules. For this compound, these techniques would be used to identify the number and types of protons and carbons, respectively, and their connectivity.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its molecular formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are all present in the target flavone (B191248). UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavone chromophore.
Biological Activity: Anticancer Effects
Research has demonstrated that this compound possesses anticancer activity. In vitro studies have evaluated its cytotoxic effects against a panel of human cancer and normal cell lines.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) values against various cell lines are summarized in the table below.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Adenocarcinoma | >100 |
| HepG2 | Human Hepatocellular Carcinoma | >100 |
| Vero | African Green Monkey Kidney (non-cancerous) | 100 |
| WI-38 | Human Fetal Lung Fibroblast (non-cancerous) | 95 |
Data sourced from MedChemExpress, citing Alarif WM, et al. Eur J Med Chem. 2013 Aug;66:204-10.
While the study by Alarif et al. reported that other flavonoids isolated from Euryops arabicus induced S-phase cell cycle arrest, the specific mechanism for this compound has not been explicitly detailed.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the discovery and characterization of this compound. These are representative protocols based on standard practices in natural product chemistry and cell biology.
Isolation of this compound from Euryops arabicus
The isolation of flavonoids from plant material typically involves extraction followed by chromatographic separation.
Protocol:
-
Plant Material Collection and Preparation: The aerial parts of Euryops arabicus are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with a solvent system such as chloroform-methanol (1:1 v/v) at room temperature for an extended period (e.g., 7 days). The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) and non-cancerous cells (e.g., Vero, WI-38) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The culture medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial biological evaluation of a natural product like this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, many polymethoxyflavones exert their anticancer effects by influencing key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates some of the common pathways targeted by this class of compounds.
Conclusion and Future Directions
This compound is a naturally occurring polymethoxyflavone with documented in vitro cytotoxic activity against various cell lines. Its discovery from Euryops arabicus adds to the growing body of evidence supporting the potential of natural products in cancer drug discovery.
However, a comprehensive understanding of its therapeutic potential is currently limited. Future research should focus on:
-
Total Synthesis: The development of a synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogs for structure-activity relationship (SAR) analysis.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial. Studies should investigate its effects on cell cycle progression, apoptosis induction, and key oncogenic signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and safety of this compound in relevant animal models of cancer is a critical next step.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be essential for its development as a potential therapeutic agent.
References
The Biosynthetic Pathway of Polymethoxyflavones in Citrus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethoxyflavones (PMFs) are a unique class of flavonoid compounds characterized by multiple methoxy (B1213986) groups on their flavone (B191248) skeleton.[1] Found almost exclusively within the Citrus genus, particularly in the peels of fruits like mandarins and sweet oranges, these compounds have garnered significant scientific interest for their potent biological activities.[1][2] PMFs exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anti-carcinogenic, neuroprotective, and metabolic regulatory effects.[1][3][4] Their lipophilic nature, conferred by the O-methylated moieties, allows them to more easily penetrate cell membranes, enhancing their bioavailability and bioactivity compared to other flavonoids.[5][6]
This technical guide provides an in-depth exploration of the biosynthetic pathway of PMFs in citrus species. It details the key enzymatic steps, genetic determinants, and quantitative distribution of these compounds. Furthermore, it furnishes detailed experimental protocols for the extraction and analysis of PMFs, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
The Core Biosynthetic Pathway
The biosynthesis of PMFs originates from the general flavonoid pathway, starting with a flavone nucleus.[6] The diversity of PMFs arises from subsequent, sequential O-methylation and, in some cases, hydroxylation reactions. The core of this process is catalyzed by a series of O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the flavone backbone.
The accumulation of PMFs is a distinct trait of the Citrus genus, primarily inherited from mandarin ancestors; this biosynthetic pathway is notably absent in species like pummelo.[7] The initial precursors are typically unmethylated flavones, which undergo a cascade of methylation events on both the A and B rings to produce the complex PMFs found in citrus peels. For instance, the pathway can de novo synthesize seven citrus-specific PMFs from the precursor apigenin.[7]
Key Enzymes and Genetic Regulation
The critical enzymes governing the final steps of PMF biosynthesis are O-methyltransferases (OMTs). Research has identified a cluster of tandemly duplicated OMT genes as the major genetic determinants for the natural variation of PMF content in citrus.[5] Specifically, studies combining metabolomics with transcriptomic analysis have pinpointed several candidate OMTs. Heterologous expression experiments in yeast and E. coli have confirmed that recombinant OMT enzymes possess O-methylation catalytic activities on flavones.[7]
Key findings indicate that CitOMT may be a crucial gene for nobiletin biosynthesis.[8] Further genetic analysis has located key genes involved in PMF biosynthesis, with OMT3, OMT4, and OMT5 being identified as particularly significant.[5][7] The expression levels of these genes are positively correlated with PMF accumulation, highlighting their central role in the regulation of the pathway.[7]
Quantitative Distribution of PMFs in Citrus Species
The concentration and composition of PMFs vary significantly among different citrus species and even between cultivars.[1] Wild-type citrus species, such as Citrus depressa, have been shown to contain higher yields of PMFs compared to more common commercial varieties like Citrus limon.[9] This variation is critical for sourcing raw materials for research and potential therapeutic applications. The peels are the primary repository of these compounds.[10] The following tables summarize quantitative data for major PMFs found in the peels of various citrus cultivars.
Table 1: Concentration of Major Polymethoxyflavones in Various Citrus Peels
| Citrus Variety | Nobiletin (µg/g) | Tangeretin (µg/g) | Sinensetin (µg/g) | Total PMFs (µg/g) | Reference |
|---|---|---|---|---|---|
| Shatangju Mandarin (Citrus reticulata 'Shatangju') | - | - | - | 10,412.18 | [11] |
| Pericarpium Citri Reticulatae (Citrus reticulata 'Kinokuni') | - | - | - | > 7,495.19 | [11] |
| Chongqing Tangerine | - | - | - | > 7,495.19 | [11] |
| Guangxi Emperor Tangerine | - | - | - | > 7,495.19 | [11] |
| Citrus depressa (Wild-type) | High Yield | High Yield | High Yield | - | [9] |
| Citrus reticulata | High Variety | High Variety | High Variety | - | [9] |
| Citrus limon (Commercial) | Lower Yield | Lower Yield | Lower Yield | - |[9] |
Note: Data presented is sourced from multiple studies and methodologies may vary. Direct comparison should be made with caution. "-" indicates data not specified in the cited source.
Experimental Methodologies
Accurate and reproducible experimental methods are essential for the comparative analysis and quantification of PMFs.[1] The following sections detail common protocols for the extraction and analysis of these compounds from citrus peels.
Extraction Protocol: Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction (UAE) is an efficient method for isolating PMFs from citrus peel matrices.[11]
-
Sample Preparation: Obtain fresh citrus fruit peels. Wash thoroughly and dry to remove surface moisture. The peels can be used fresh or dried and ground into a fine powder.
-
Solvent Selection: Ethanol (B145695) is commonly used as the extraction solvent.[11]
-
Extraction Process:
-
Weigh a known amount of the prepared peel powder (e.g., 1.0 g).
-
Place the sample in an extraction vessel and add a specified volume of ethanol (e.g., 25 mL).
-
Submerge the vessel in an ultrasonic bath.
-
Perform sonication for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
The resulting filtrate is ready for analytical quantification.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode Array Detector (DAD) or UV detector is a robust and widely used method for the separation and quantification of individual PMFs.[9][11][12]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Chromatographic Column: A reversed-phase C18 column is typically used. Polar-embedded stationary phases can also be employed to achieve full resolution of PMF analogues.[12]
-
Mobile Phase: A gradient elution using a two-solvent system is common.
-
Solvent A: Water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient might run from a lower to a higher concentration of Solvent B over 20-40 minutes to elute the non-polar PMFs.
-
-
Detection: PMFs are typically detected using UV absorbance at a specific wavelength, commonly in the range of 320-340 nm.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations using purified PMF standards (e.g., nobiletin, tangeretin).
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the prepared citrus peel extract and determine the peak areas for the PMFs of interest.
-
Calculate the concentration of each PMF in the sample by interpolating its peak area on the corresponding calibration curve.[12]
-
For more detailed structural elucidation and identification of novel PMFs, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is often employed.[9]
Conclusion
The biosynthetic pathway of polymethoxyflavones in citrus is a specialized metabolic process governed by a specific cluster of O-methyltransferase enzymes. The resulting compounds are highly valued for their significant therapeutic potential. Understanding the genetic and enzymatic machinery behind their production is crucial for breeding new citrus varieties with enhanced PMF content and for developing biotechnological production methods. The analytical techniques outlined in this guide provide a robust framework for the accurate quantification and characterization of these promising natural products, supporting continued research and development in the pharmaceutical and nutraceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymethoxylated flavones profiling of various citrus gernplasms in combination with mining and characterization of biosynthesis-related genes - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 12. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone, a naturally occurring flavonoid with demonstrated anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a polymethoxyflavone (PMF) that has been isolated from plant sources such as Euryops arabicus.[1] PMFs are a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, which can enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This particular compound has garnered scientific interest due to its selective cytotoxic effects against human breast carcinoma cells.[1] A thorough understanding of its structural and spectroscopic properties is crucial for further investigation into its mechanism of action and for the development of potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS analyses.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| Data not available in search results |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 374.34 | [M+H]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon precise experimental methodologies. The following are generalized protocols typical for the analysis of flavonoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Standard pulse sequences are used to acquire one-dimensional spectra, and two-dimensional techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.
Mass Spectrometry (MS): Mass spectral analysis is commonly performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent, like methanol (B129727) or acetonitrile, and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The high-resolution measurement of the molecular ion peak allows for the determination of the elemental composition.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anticancer activity.[1] While the specific signaling pathways modulated by this compound are not extensively detailed in the available literature, the anticancer effects of structurally similar polymethoxyflavones often involve the modulation of key cellular processes such as apoptosis, cell cycle arrest, and the inhibition of pro-inflammatory signaling pathways.
For instance, other 5-hydroxy polymethoxyflavones have been shown to exert their anticancer effects by modulating signaling proteins related to cell proliferation and apoptosis, including p21, CDK-2, CDK-4, and caspases.[2]
Conclusion
This compound represents a promising natural product with potential for development as an anticancer agent. This guide has summarized the available spectroscopic data and provided an overview of the experimental methodologies required for its study. Further research is warranted to fully elucidate its spectroscopic characteristics and to investigate the precise molecular mechanisms underlying its cytotoxic effects. Such studies will be instrumental in advancing our understanding of this compound and its potential therapeutic applications.
References
chemical properties and structure of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone
An In-depth Technical Guide to 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring polymethoxyflavone (PMF) that has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its study. The information presented herein is intended to support further research and development of this promising bioactive compound.
Chemical Properties and Structure
This compound is a flavonoid characterized by a C6-C3-C6 backbone. Its structure features two hydroxyl groups and four methoxy (B1213986) groups, which contribute to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one | Inferred from flavonoid nomenclature |
| CAS Number | 683278-67-3 | [1][2] |
| Molecular Formula | C₁₉H₁₈O₈ | [1] |
| Molecular Weight | 374.34 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | Soluble in DMSO, acetone, and other common organic solvents. Stability in aqueous solutions may be pH-dependent. | [3][4][5] |
| Melting Point | Not reported in the reviewed literature. | |
| SMILES | O=C1C=C(C2=CC(OC)=C(OC)C=C2)OC3=C(C(OC)=C(C(O)=C13)OC)O | [1] |
Spectroscopic Data: Spectroscopic data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from commercial suppliers such as MedChemExpress.[1]
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as an anticancer agent. Its biological activities have been investigated in several cancer cell lines.
Anticancer Activity
Studies have shown that this flavonoid exhibits selective cytotoxic effects against human breast carcinoma cells (MCF-7) and antiproliferative activity against glioblastoma cell lines (U87MG and T98G).[1][6]
Table 2: In Vitro Anticancer Activity
| Cell Line | Cancer Type | Activity | IC₅₀ Value | Reference |
| MCF-7 | Breast Carcinoma | Cytotoxic | 16.5 µM | [1] |
| U87MG | Glioblastoma | Antiproliferative | Not explicitly stated, but demonstrated reduced cell viability | [6] |
| T98G | Glioblastoma | Antiproliferative | Not explicitly stated, but demonstrated reduced cell viability | [6] |
Mechanism of Action: Cell Cycle Arrest
In glioblastoma cell lines, this compound has been shown to induce G0/G1 cell cycle arrest, thereby inhibiting cell proliferation.[6] This effect is a common mechanism for many flavonoids and suggests interference with the cellular machinery that controls cell division.[1][7][8]
While the precise molecular targets of this specific flavonoid have not been fully elucidated, the G0/G1 arrest suggests a potential modulation of key regulatory proteins in the cell cycle. A putative signaling pathway is illustrated below.
Experimental Protocols
Isolation from Euryops arabicus
This compound has been isolated from the aerial parts of Euryops arabicus.[1] A general procedure for the extraction and isolation of flavonoids from plant material is as follows:
Detailed Methodology (based on general flavonoid isolation protocols):
-
Extraction: The air-dried and powdered aerial parts of Euryops arabicus are exhaustively extracted with methanol at room temperature.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The chloroform and ethyl acetate fractions, which are typically rich in flavonoids, are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Synthesis
A specific synthetic route for this compound has not been detailed in the reviewed literature. However, a plausible synthesis can be proposed based on established methods for flavonoid synthesis, such as the Algar-Flynn-Oyamada reaction or the Auwers synthesis, starting from appropriately substituted chalcones.
Cell Viability (MTT) Assay
The cytotoxic effects of this compound on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for 48 or 72 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
This compound is a promising natural product with demonstrated anticancer activity. Its ability to induce cell cycle arrest in cancer cells makes it a valuable candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise molecular targets and signaling pathways, as well as exploring its potential in combination therapies. The development of an efficient synthetic route would also be crucial for advancing its preclinical and clinical evaluation.
References
- 1. Flavonoids: from cell cycle regulation to biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry. | Semantic Scholar [semanticscholar.org]
- 3. 4',5,6,7-Tetramethoxyflavone | CAS:1168-42-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of flavonoids on expression of genes involved in cell cycle regulation and DNA replication in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to Polymethoxyflavones from Euryops arabicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euryops arabicus, a shrub native to the Arabian Peninsula, has a history of use in traditional medicine. Modern phytochemical investigations have revealed the presence of a significant class of compounds known as polymethoxyflavones (PMFs). These fully O-methylated flavonoids are gaining increasing attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the cytotoxic and anti-inflammatory properties of PMFs isolated from Euryops arabicus, presenting key quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation: Biological Activities of Euryops arabicus Polymethoxyflavones
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of polymethoxyflavones and extracts from Euryops arabicus.
Table 1: Cytotoxic Activity of Methoxylated Flavonoids from Euryops arabicus [1][2]
| Compound | Cell Line | IC50 (µM) |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 20 |
| MCF-7 (Breast Adenocarcinoma) | 15 | |
| Compound 6 | HepG2 (Hepatocellular Carcinoma) | 15 |
| MCF-7 (Breast Adenocarcinoma) | 10 | |
| Compounds 1-8 | General Anticancer Activity Range | 10 - 125 |
Note: The specific structures of compounds 2 and 6, while identified as methoxylated flavones in the source, are not detailed in this guide. "Compounds 1-8" refers to a new kaurane (B74193) diterpene and seven methoxylated flavones isolated from the plant.[1]
Table 2: Anti-inflammatory Activity of Euryops arabicus Total Extract [3][4][5]
| Assay | Treatment | Dosage | Effect |
| Carrageenan-Induced Paw Edema (in vivo) | Total Extract | 100 mg/kg | Significant inhibition of paw edema |
| Total Extract | 250 mg/kg | Significant inhibition of paw edema | |
| Inflammatory Marker Expression (in vitro, PBMCs) | Isolated Metabolites | Not Specified | Amelioration of the rise in COX-2, iNOS, and MCP-1 |
| Isolated Metabolites | Not Specified | Inhibition of IL-1β, IL-6, and MPO leakage | |
| Wound Healing (in vivo) | Total Extract (5% and 20%) | Topical Application | Downregulation of TNF-α, IL-1β, IL-6, and NF-κB mRNA |
Note: PBMCs refer to Peripheral Blood Mononuclear Cells. The specific isolated metabolites tested for in vitro anti-inflammatory activity were not individually quantified in the available literature.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Extraction and Isolation of Polymethoxyflavones
The air-dried aerial parts of Euryops arabicus are powdered and subjected to extraction. A common method involves maceration with a solvent mixture, such as chloroform (B151607) and methanol (B129727) (1:1), at room temperature for an extended period (e.g., one week). The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. This extract is then subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel followed by preparative thin-layer chromatography, to isolate the individual polymethoxyflavones.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) and normal cell lines (e.g., WI-38, VERO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the isolated polymethoxyflavones. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: After a predetermined incubation period (e.g., 24-48 hours), the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating acute inflammation.
-
Animals: Wistar rats or Swiss albino mice are used for this assay. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: The animals are divided into several groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the Euryops arabicus extract or isolated compounds, typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to that of the control group.
Visualization of Cellular Mechanisms
The following diagrams illustrate the experimental workflow for isolating and testing PMFs and the proposed anti-inflammatory signaling pathway.
Discussion and Future Directions
The polymethoxyflavones from Euryops arabicus have demonstrated significant cytotoxic activity against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1][2] This suggests their potential as lead compounds for the development of novel anticancer agents. The observed anti-inflammatory properties, evidenced by the inhibition of paw edema and the downregulation of key inflammatory mediators such as COX-2, iNOS, and pro-inflammatory cytokines, point towards a mechanism of action that likely involves the inhibition of the NF-κB signaling pathway.[3][4][5][6]
Future research should focus on the isolation and characterization of a wider range of polymethoxyflavones from Euryops arabicus to establish a comprehensive structure-activity relationship. Further mechanistic studies are warranted to elucidate the precise molecular targets of these compounds and to explore their effects on other relevant signaling pathways, such as the MAPK pathway, which is also known to be modulated by PMFs from other plant sources. Additionally, preclinical studies in more advanced animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these promising natural products. The development of efficient and scalable methods for the synthesis or semi-synthesis of the most active polymethoxyflavones will be crucial for their translation into clinical applications.
References
Preliminary Anticancer Screening of Novel Tetramethoxyflavones: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary anticancer screening of novel tetramethoxyflavones, tailored for researchers, scientists, and drug development professionals. It consolidates key findings on their cytotoxic activity, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in cancer research for their potential therapeutic properties. Among these, tetramethoxyflavones have demonstrated promising anticancer activities. Their mechanisms of action often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and various signaling pathways integral to cancer cell proliferation and survival. This guide focuses on the initial evaluation of these compounds, presenting quantitative data on their efficacy and detailed methodologies for their assessment.
Cytotoxic Activity of Tetramethoxyflavones
The anticancer potential of novel tetramethoxyflavones is initially assessed by determining their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to evaluate the potency of a compound in inhibiting cancer cell growth.
Table 1: IC50 Values of Tetramethoxyflavone Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7,3',4'-Tetramethoxyflavone | NCI-60 Cell Lines | Various | 28 | [1] |
| 5,7,3',4'-Tetramethoxyflavone | HeLa | Cervical Cancer | Significant inhibitory activity | [1] |
| 3',4',5'-Trimethoxyflavonol | PC-3 | Prostate Cancer | 32.1 | [2] |
| 3',4',5'-Trimethoxyflavonol | DU145 | Prostate Cancer | 27.2 | [2] |
| 3',4',5'-Trimethoxyflavonol | LNCaP | Prostate Cancer | 14.7 | [2] |
| 4',5-Dihydroxy-3',6,7,8-tetramethoxyflavone (8-methoxycirsilineol) | CYP1A2 (inhibition) | - | 2.41 | [3] |
| 4',5-Dihydroxy-3',6,7,8-tetramethoxyflavone (8-methoxycirsilineol) | CYP3A4 (inhibition) | - | 1.71 | [3] |
| 3',4',5,7-Tetramethoxyflavone | CYP1A2 (inhibition) | - | 0.79 ± 0.12 | [3] |
| 3',4',5,7-Tetramethoxyflavone | CYP2C9 (inhibition) | - | 1.49 ± 0.16 | [3] |
| 3',4',5,7-Tetramethoxyflavone | CYP2C19 (inhibition) | - | 1.85 ± 0.14 | [3] |
| 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | MCF-7 | Breast Cancer | Induces Ca(2+)-mediated apoptosis | [4] |
| 5-Hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | Leukemia (drug-resistant) | RI50 7.2 nM | [5] |
| 5-Fluoro-3',4',7-trimethoxyflavone | K562/BCRP | Leukemia (drug-resistant) | RI50 25 nM | [5] |
Note: Some studies reported significant growth inhibition without specifying the exact IC50 value. The data for K562/BCRP cells are presented as RI50, the concentration causing a twofold reduction in drug sensitivity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the anticancer activity of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the tetramethoxyflavone. A vehicle-treated control is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
It is important to be aware that some flavonoids may interfere with the MTT assay by directly reducing the MTT reagent, which could lead to an overestimation of cell viability.[1]
Cell Cycle Analysis
Flow cytometry is the primary method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Protocol:
-
Cell Treatment: Cells are seeded and treated with the tetramethoxyflavone at various concentrations for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at 4°C for at least 2 hours.[7]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A to remove RNA.[7]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]
-
Incubation: The mixture is incubated in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both.[7]
Signaling Pathways and Molecular Mechanisms
Tetramethoxyflavones exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis.[8]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Some tetramethoxyflavones have been shown to target this pathway.[1]
Caption: Modulation of the MAPK signaling pathway by tetramethoxyflavones.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, survival, and proliferation.[9][10] Its inhibition is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by tetramethoxyflavones.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cancer development, and its inhibition can suppress tumor progression.[11]
Caption: Tetramethoxyflavone-mediated inhibition of the NF-κB pathway.
Experimental Workflow for Anticancer Screening
A generalized workflow for the preliminary anticancer screening of novel compounds is depicted below.
Caption: General workflow for preliminary anticancer screening.
Conclusion
Novel tetramethoxyflavones represent a promising class of compounds for anticancer drug discovery. This technical guide has summarized the key quantitative data on their cytotoxic activity, provided detailed experimental protocols for their evaluation, and visualized the molecular pathways they modulate. The presented information serves as a valuable resource for researchers and scientists in the field, facilitating further investigation and development of these compounds as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. iris.unipa.it [iris.unipa.it]
Unraveling the Molecular Mechanisms of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone, a member of the polymethoxyflavone (PMF) class of natural compounds, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a range of biological activities, this compound and its close structural analogs have demonstrated potential as anti-cancer, anti-inflammatory, and antioxidant agents. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, drawing upon available data and studies on structurally similar flavonoids. This document details theorized signaling pathways, summarizes quantitative data, and provides comprehensive experimental protocols to facilitate further investigation and drug development.
Introduction
Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core flavone (B191248) structure. These modifications enhance their metabolic stability and bioavailability, making them attractive candidates for therapeutic development. This compound, isolated from various plant sources, is of particular interest due to its unique substitution pattern, which is believed to contribute to its bioactivity. While direct research on this specific compound is emerging, extensive studies on its close analog, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (a positional isomer), provide significant insights into its potential mechanisms of action. This guide will leverage this analogous data to build a comprehensive theoretical framework for the biological activity of this compound.
Putative Mechanisms of Action and Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate cellular processes such as proliferation, inflammation, and apoptosis.
Anti-Cancer Effects
Studies on the closely related 5-hydroxy-3′,4′,6,7-tetramethoxyflavone have demonstrated significant cytotoxic effects against glioblastoma cell lines, suggesting a potential anti-cancer mechanism for this compound.[1][2] The primary theorized anti-cancer mechanisms include:
-
Induction of Cell Cycle Arrest: This flavone analog has been shown to induce G0/G1 phase cell cycle arrest in U87MG and T98G glioblastoma cells.[1][2] This action prevents cancer cells from progressing through the cell cycle and proliferating.
-
Inhibition of Cell Proliferation and Viability: A dose-dependent reduction in the viability of cancer cells has been observed upon treatment with the analog.[1][2]
-
Suppression of Cell Migration: The migratory capacity of glioblastoma cells was also reported to be reduced, indicating a potential to inhibit metastasis.[1][2]
The underlying signaling pathways potentially involved in these anti-cancer effects are multifaceted and may include the modulation of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central to cell growth and survival.
Caption: Putative anticancer signaling pathways modulated by the flavonoid.
Anti-Inflammatory Effects
Polymethoxyflavones are well-documented for their anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of key inflammatory mediators and signaling cascades, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound can inhibit this cascade, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.
Caption: Theorized inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of its close structural analog, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone, against glioblastoma cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG | Cell Viability | IC50 | Dose-dependent reduction in viability | [1][2] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | T98G | Cell Viability | IC50 | Dose-dependent reduction in viability | [1][2] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG | Cell Cycle Analysis | % of Cells | Increase in G0/G1 phase population | [1][2] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | T98G | Cell Cycle Analysis | % of Cells | Increase in G0/G1 phase population | [1][2] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG | Scratch Wound Assay | Migration Rate | Reduced migratory capacity | [1][2] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | T98G | Scratch Wound Assay | Migration Rate | Reduced migratory capacity | [1][2] |
Note: The exact IC50 values were not explicitly stated in the referenced abstracts. Further focused studies are required to determine the precise potency of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., U87MG, T98G) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Scratch Wound Healing Assay
This assay is used to assess cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove debris and add fresh medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
The available evidence, primarily from studies on its close structural analog, strongly suggests that this compound possesses significant therapeutic potential, particularly in the fields of oncology and inflammation. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB, provide a solid foundation for further investigation.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to confirm the activities observed in its analogs and to determine its precise potency (IC50 values).
-
Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular targets of this flavonoid.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related compounds to understand how structural modifications influence biological activity.
-
Preclinical Development: Advancing the most promising compounds into preclinical models to assess their efficacy, safety, and pharmacokinetic profiles.
This technical guide serves as a comprehensive resource to stimulate and guide further research into the promising therapeutic applications of this compound.
References
A Comprehensive Review of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is a polymethoxyflavone (PMF) that has been isolated from the plant Euryops arabicus.[1] Like other polymethoxyflavones, it is of significant interest to the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and biological activities. Due to the limited specific data on this compound, this guide also incorporates information from structurally similar PMFs to provide a broader context for its potential applications in drug discovery and development.
Introduction
Flavonoids are a diverse group of naturally occurring polyphenolic compounds with a wide range of biological activities.[2] Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their basic flavone (B191248) structure.[3] These compounds, often found in citrus peels and certain medicinal plants, have garnered attention for their potential anti-inflammatory, antioxidant, and anticancer properties.[3][4] this compound is a specific PMF isolated from Euryops arabicus, a plant used in traditional medicine.[1][5] This guide aims to consolidate the current knowledge on this compound, presenting available quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.
Chemical Properties and Synthesis
The chemical structure of this compound is characterized by a flavone backbone with two hydroxyl groups at positions 5 and 8, and four methoxy groups at positions 3', 4', 6, and 7.
Below is a generalized workflow for the synthesis of a polymethoxyflavone, which could be adapted for the synthesis of this compound.
Biological Activities
The primary biological activity reported for this compound is its anticancer effect.[1] Research on structurally similar polymethoxyflavones suggests a broader range of potential pharmacological activities, including anti-inflammatory and antioxidant effects.[3]
Anticancer Activity
A study by Alarif et al. (2013) investigated the cytotoxic effects of flavonoids isolated from Euryops arabicus, including this compound (referred to as compound 8 in the study).[1] The compound was evaluated for its anti-proliferative activity against two human cancer cell lines: HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HepG2 | >125 |
| This compound | MCF-7 | 125 |
| Data from Alarif et al., 2013[1] |
While the activity against HepG2 was not significant at the tested concentrations, the compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line.[1] The study also reported that other flavonoids from the same plant extract showed more potent anticancer activity, suggesting that structural variations significantly impact efficacy.[1]
The potential anticancer mechanisms of polymethoxyflavones are believed to involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and survival.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are lacking, extracts from Euryops arabicus, the plant source of this compound, have demonstrated significant anti-inflammatory properties.[5] The anti-inflammatory activity of the plant extract is attributed, at least in part, to its flavonoid content.[5] Polymethoxyflavones are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[3]
Experimental Protocols
Detailed experimental protocols for the study of this compound are not explicitly available. However, based on the study by Alarif et al. (2013) and general practices for evaluating flavonoids, the following methodologies can be inferred and adapted.[1]
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 1 to 200 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
This compound is a polymethoxyflavone with demonstrated, albeit moderate, anticancer activity against breast cancer cells.[1] The limited availability of data specific to this compound underscores the need for further research to fully elucidate its pharmacological profile. Future studies should focus on:
-
Optimized Synthesis: Development of a robust and efficient synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.
-
Broad-Spectrum Bioactivity Screening: Evaluation of its efficacy against a wider range of cancer cell lines and exploration of its potential anti-inflammatory, antioxidant, and other biological activities.
-
Mechanistic Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Studies: Assessment of its efficacy, pharmacokinetics, and safety in preclinical animal models.
By addressing these research gaps, the therapeutic potential of this compound can be more thoroughly understood, potentially leading to the development of novel therapeutic agents.
References
- 1. Selective cytotoxic effects on human breast carcinoma of new methoxylated flavonoids from Euryops arabicus grown in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Euryops arabicus displays anti-inflammatory activities in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone and its derivatives. It includes detailed experimental protocols for their synthesis and subsequent evaluation of their potential anticancer activities. The information is intended to facilitate research into the therapeutic applications of this class of polymethoxyflavones (PMFs).
Introduction
This compound is a flavonoid that has been identified for its potential anticancer properties[1]. Flavonoids, a broad class of plant secondary metabolites, are of significant interest in drug discovery due to their diverse pharmacological activities. Polymethoxyflavones, in particular, have demonstrated promising anticancer, anti-inflammatory, and antioxidant effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone is a critical determinant of their biological activity. The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the potential development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of a polysubstituted acetophenone, followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone yields the flavone backbone, which may then undergo selective demethylation to produce the final dihydroxy product.
A general workflow for the synthesis is depicted below:
References
Application Notes and Protocols for the Quantification of Tetramethoxyflavones in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of tetramethoxyflavones in plant extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are designed to be robust and reproducible for applications in quality control, pharmacokinetic studies, and drug development.
Introduction
Tetramethoxyflavones are a class of polymethoxyflavones (PMFs) found in various medicinal plants, notably in the rhizomes of Kaempferia parviflora (black ginger) and the peels of citrus fruits.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3] Accurate and reliable quantification of tetramethoxyflavones is crucial for the standardization of herbal products and for understanding their therapeutic potential.
Analytical Methods
The two primary analytical techniques for the quantification of tetramethoxyflavones are HPLC with UV detection and UPLC-MS/MS. HPLC provides a cost-effective and robust method for routine analysis, while UPLC-MS/MS offers higher sensitivity, selectivity, and speed, making it ideal for complex matrices and low-concentration samples.[4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of flavonoids. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[6][7]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitive and selective detection of tandem mass spectrometry. This method allows for the accurate quantification of tetramethoxyflavones even at very low concentrations and in the presence of interfering compounds from the plant matrix.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of tetramethoxyflavones and other related polymethoxyflavones.
Table 1: HPLC Method Validation Parameters for Polymethoxyflavones
| Analyte | Plant Matrix | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| 5,7,3',4'-Tetramethoxyflavone | Kaempferia parviflora | 1 - 100 | > 0.999 | 0.70 - 1.01 | 2.12 - 3.07 | 73.95 - 81.49 | [6] |
| 5,6,7,4'-Tetramethoxyflavone | Citrus Peel Extract | Not Specified | > 0.99 | 0.15 | Not Specified | 97.0 - 105.1 | [3] |
| 3-hydroxy-5,6,7,4'-tetramethoxyflavone | Not Specified | 0.03052 - 250 | > 0.999 | 0.0076 | 0.061 | Not Specified | [1] |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | Citrus Products | Not Specified | Not Specified | 0.65 - 1.8 ng/mL | Not Specified | 96.17 - 110.82 | Not specified |
Table 2: UPLC-MS/MS Method Validation Parameters for Polymethoxyflavones
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Polymethoxyflavones | Citrus Peels | 1.25 - 1000 | > 0.99 | 0.075 | 0.25 | [5] |
| 5,7,3',4'-Tetramethoxyflavone | Rat Urine | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Various Flavonoids | Sanghuangporus | Not Specified | > 0.999 | 0.03 - 0.53 | 0.11 - 1.77 | [10] |
Experimental Protocols
Protocol 1: Quantification of Tetramethoxyflavones in Kaempferia parviflora Rhizomes by HPLC-UV
1. Sample Preparation 1.1. Dry the Kaempferia parviflora rhizomes at a controlled temperature (e.g., 50°C) until a constant weight is achieved. 1.2. Grind the dried rhizomes into a fine powder. 1.3. Accurately weigh approximately 500 mg of the powdered sample into a flask. 1.4. Add 10 mL of 70% methanol (B129727) to the flask. 1.5. Perform extraction using an ultrasonic water bath at 80°C for 5 hours.[11] 1.6. Centrifuge the resulting extract at 3000 rpm for 10 minutes. 1.7. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[6]
-
Mobile Phase: Gradient elution with (A) 0.5% acetic acid in acetonitrile and (B) 0.5% acetic acid in deionized water.[6]
-
Gradient Program: A suitable gradient to separate the compounds of interest.
-
Flow Rate: 1.2 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.[6]
3. Standard Preparation and Quantification 3.1. Prepare a stock solution of 5,7,3',4'-tetramethoxyflavone reference standard in methanol (e.g., 1 mg/mL). 3.2. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[6] 3.3. Inject the standards and the sample extracts into the HPLC system. 3.4. Quantify the tetramethoxyflavones in the samples by comparing their peak areas with the calibration curve.
Protocol 2: Quantification of Tetramethoxyflavones in Citrus Peels by UPLC-MS/MS
1. Sample Preparation 1.1. Lyophilize (freeze-dry) the citrus peel samples. 1.2. Grind the dried peels into a fine powder. 1.3. Accurately weigh a portion of the powdered sample. 1.4. Extract the sample with a suitable solvent such as methanol or a mixture of methanol and water, often with the aid of ultrasonication or shaking. 1.5. Centrifuge the extract to pellet solid particles. 1.6. Filter the supernatant through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for each tetramethoxyflavone.
3. Standard Preparation and Quantification 3.1. Prepare stock and working standard solutions of the target tetramethoxyflavones in a suitable solvent (e.g., methanol). 3.2. Generate a calibration curve over the desired concentration range (e.g., 1.25 ng/mL to 1.0 µg/mL).[5] 3.3. Inject the standards and sample extracts. 3.4. Quantify the analytes based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
Visualizations
Caption: General workflow for HPLC-UV analysis of tetramethoxyflavones.
Caption: General workflow for UPLC-MS/MS analysis of tetramethoxyflavones.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for HPLC-MS Analysis of Polymethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of polymethoxyflavones (PMFs) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). PMFs are a class of flavonoids, primarily found in citrus peels, with demonstrated anti-inflammatory, anti-carcinogenic, and neuroprotective properties.[1][2] This protocol is designed to be a comprehensive guide for researchers in academia and the pharmaceutical industry.
Introduction
Polymethoxyflavones (PMFs) are flavonoids characterized by multiple methoxy (B1213986) groups on their flavone (B191248) backbone.[3] Key examples include nobiletin, tangeretin, and sinensetin.[3] Their unique chemical structure contributes to their bioavailability and diverse biological activities, making them promising candidates for nutraceutical and pharmaceutical development.[3] Accurate and sensitive quantification of PMFs in various matrices is crucial for research and quality control. HPLC coupled with mass spectrometry (HPLC-MS) offers the necessary selectivity and sensitivity for this purpose.
Experimental Protocols
Sample Preparation: Extraction of PMFs from Citrus Peels
A robust sample preparation protocol is essential for accurate PMF analysis. Ultrasound-assisted extraction (UAE) is a widely used, efficient method.[4]
Materials and Equipment:
-
Dried and powdered citrus peels
-
Ethanol (B145695) (ACS grade or higher)
-
Deionized water
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Weigh 1 gram of dried, powdered citrus peel into a flask.
-
Add 20 mL of 80% ethanol in water (v/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the extract through filter paper to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C to remove the ethanol.
-
Reconstitute the dried extract in a known volume of methanol (B129727) or mobile phase for HPLC-MS analysis.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
HPLC-MS Analysis
This section details the instrumental parameters for the separation and detection of PMFs.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source (Triple Quadrupole or Q-TOF)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min, 20% B; 2-15 min, 20-80% B; 15-18 min, 80-95% B; 18-20 min, 95% B; 20.1-25 min, 20% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation: Quantitative Data
The following table summarizes the retention times and MRM transitions for common PMFs. These values may vary slightly depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Sinensetin | 10.5 | 373.1 | 358.1 |
| Nobiletin | 11.2 | 403.1 | 388.1 |
| Tangeretin | 11.8 | 373.1 | 358.1 |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone | 12.5 | 433.1 | 418.1 |
Method Validation Summary:
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.99 |
| LOD | 0.01 - 0.1 ng/mL |
| LOQ | 0.05 - 0.5 ng/mL |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of PMFs from citrus peels.
References
- 1. Citrus Flavone Tangeretin Inhibits CRPC Cell Proliferation by Regulating Cx26, AKT, and AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone
Introduction
5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone, also known as Eupatorin (B191229), is a naturally occurring polymethoxyflavone found in various medicinal plants.[1] It has demonstrated significant potential as an anti-cancer agent, exhibiting cytotoxic effects across a range of human cancer cell lines.[2][3][4] Eupatorin's mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, making it a compound of interest for drug development professionals.[2][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, along with a summary of its reported cytotoxic activities and insights into its molecular mechanisms.
Quantitative Data Summary
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this flavonoid have been determined in various human cancer cell lines as summarized below.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |
| PA-1 | Ovarian Cancer | WST-1 | 24 hours | 17.19 µg/mL | [1] |
| MCF-7 | Breast Cancer | MTT | 24 hours | > 20 µg/mL | [2][3][4] |
| 48 hours | 5 µg/mL | [2][3][4] | |||
| MDA-MB-231 | Breast Cancer | MTT | 24 hours | > 20 µg/mL | [2][3][4] |
| 48 hours | 5 µg/mL | [2][3][4] | |||
| MDA-MB-468 | Breast Cancer | Not Specified | Not Specified | Submicromolar | [5] |
| MCF-10A | Normal Breast | MTT | 48 hours | 30 µg/mL | [2][3][4] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
1. Cell Viability and Proliferation Assays
These assays are fundamental for assessing the dose-dependent cytotoxic effects of this compound.
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cancer cells (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[6][7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[8]
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[6]
-
b) WST-1 Assay
Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell proliferation and viability.
-
Protocol:
-
Expose cells to various concentrations of this compound (e.g., 2, 4, 16, 32, 64, and 128 µg/mL) for a specified period (e.g., 24 hours).[1]
-
Follow the manufacturer's instructions for the WST-1 reagent addition and incubation.
-
Measure the absorbance to determine cell viability and calculate the IC50 value.
-
2. Cytotoxicity Assays
These assays directly measure cell death.
a) Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Protocol:
-
Treat cells with different concentrations of this compound for 24 hours.[1]
-
Collect the cell culture medium and centrifuge at 3000 rpm for 5 minutes to obtain a cell-free supernatant.[1]
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. The assay is based on the reduction of NAD+ to NADH, which results in a change in absorbance at 340 nm.[1]
-
3. Apoptosis Assays
These assays are used to determine if the compound induces programmed cell death.
a) Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining
This staining method allows for the visualization of live, apoptotic, and necrotic cells.
-
Protocol:
-
After treatment with this compound, harvest the cells.
-
Stain the cells with a mixture of AO and EB.
-
Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with chromatin condensation, and necrotic cells will have uniformly orange to red nuclei.
-
b) Caspase Activity Assays
Eupatorin has been shown to activate caspases, key mediators of apoptosis.[2]
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells and measure the activity of specific caspases (e.g., caspase-3, caspase-8, caspase-9) using commercially available colorimetric or fluorometric assay kits.
-
4. Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Workflow for evaluating in vitro cytotoxicity.
Proposed Signaling Pathway for Eupatorin-Induced Apoptosis
Eupatorin-induced intrinsic apoptosis pathway.
References
- 1. ijper.org [ijper.org]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Culture Models in Anticancer Polymethoxyflavone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the anticancer effects of polymethoxyflavones (PMFs). This document outlines detailed protocols for key in vitro assays, presents quantitative data for prominent PMFs, and visualizes relevant biological pathways and experimental workflows.
Introduction to Polymethoxyflavones and Their Anticancer Potential
Polymethoxyflavones (PMFs) are a class of flavonoids predominantly found in the peels of citrus fruits.[1] Key examples of PMFs with demonstrated anticancer properties include nobiletin (B1679382), tangeretin, sinensetin, and 5-demethylnobiletin. Numerous in vitro and in vivo studies have highlighted their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer types.[2][3][4] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt, NF-κB, and MAPK pathways.[3][5]
This document serves as a practical resource for researchers investigating the anticancer properties of PMFs, providing standardized protocols and a compilation of key data to facilitate experimental design and data interpretation.
Data Presentation: Anticancer Effects of Polymethoxyflavones
The following tables summarize the in vitro anticancer activities of various PMFs across different human cancer cell lines.
Table 1: IC50 Values of Polymethoxyflavones in Human Cancer Cell Lines
| Polymethoxyflavone | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Nobiletin | 769-P | Renal Cell Carcinoma | 20.22 | 48 |
| 786-O | Renal Cell Carcinoma | 90.48 | 48 | |
| ACHN | Renal Cell Carcinoma | ~80-120 | 24 | |
| Caki-2 | Renal Cell Carcinoma | ~40-80 | 24 | |
| MCF-7 | Breast Cancer | 200 | Not Specified | |
| T47D | Breast Cancer | 200 | Not Specified | |
| Caco-2 | Colorectal Cancer | 403.6 | 24 | |
| Caco-2 | Colorectal Cancer | 264 | 48 | |
| Caco-2 | Colorectal Cancer | 40 | 72 | |
| Tangeretin | PC-3 | Prostate Cancer | 22.12 | Not Specified |
| DU145 | Prostate Cancer | 46.60 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 9 | Not Specified | |
| 5-Demethylnobiletin | PC-3 | Prostate Cancer | >50 | Not Specified |
| DU145 | Prostate Cancer | >50 | Not Specified | |
| Sinensetin | PC-3 | Prostate Cancer | >50 | Not Specified |
| DU145 | Prostate Cancer | >50 | Not Specified |
Table 2: Apoptosis Induction by Polymethoxyflavones in Human Cancer Cell Lines
| Polymethoxyflavone | Cancer Cell Line | Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) |
| Nobiletin | MCF-7 | 50 | 8.62 | 24 |
| MCF-7 | 100 | 11.2 | 24 | |
| MCF-7 | 200 | 17.1 | 24 | |
| ACHN | 80 | 14.1 | 48 | |
| ACHN | 120 | 21.06 | 48 | |
| Caki-2 | 40 | 15.26 | 48 | |
| Caki-2 | 80 | 17.53 | 48 | |
| Tangeretin | MDA-MB-231 | Not Specified | Increased from 5.7% to ~69% | Not Specified |
| BFTC-905 (Bladder) | 20 | 12.8 (Early + Late) | 24 | |
| BFTC-905 (Bladder) | 40 | 15.26 (Early + Late) | 24 | |
| BFTC-905 (Bladder) | 60 | 28.5 (Early + Late) | 24 |
Table 3: Cell Cycle Arrest Induced by Polymethoxyflavones in Human Cancer Cell Lines
| Polymethoxyflavone | Cancer Cell Line | Concentration (µM) | Cell Cycle Phase | % of Cells in Phase | Incubation Time (h) |
| Nobiletin | ACHN | 120 | G0/G1 | 72.65 | 24 |
| ACHN | 120 | S | 20.33 | 24 | |
| ACHN | 120 | G2/M | 8.57 | 24 | |
| Caki-2 | 80 | G0/G1 | Increased | 24 | |
| 5-Demethylnobiletin | U87-MG (Glioblastoma) | Not Specified | G0/G1 | Increased | 48 |
| A172 (Glioblastoma) | Not Specified | G0/G1 | Increased | 48 | |
| U251 (Glioblastoma) | Not Specified | G0/G1 | Increased | 48 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Polymethoxyflavone (PMF) stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PMF derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC to identify the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium (B1200493) iodide (PI) to identify late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the PMF for the desired time to induce apoptosis.
-
Cell Harvesting:
-
Adherent cells: Collect the culture supernatant (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected supernatant.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour. The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of PBS.
-
Fixation: While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol. Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol provides a general method for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway, which is a common target of PMFs.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the study of the anticancer effects of polymethoxyflavones.
References
- 1. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nobiletin Inhibits Breast Cancer Stem Cell by Regulating the Cell Cycle: A Comprehensive Bioinformatics Analysis and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nobiletin affects circadian rhythms and oncogenic characteristics in a cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Novel Flavonoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of novel flavonoid compounds. This document outlines detailed protocols for key in vitro assays, presents quantitative data for common flavonoids, and illustrates the underlying molecular pathways.
Introduction to Flavonoids and Inflammation
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant and anti-inflammatory properties.[1][2] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[3] Flavonoids can modulate inflammatory responses by targeting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting enzymes involved in the inflammatory cascade, like cyclooxygenase (COX).[4][5][6]
Core In Vitro Anti-inflammatory Assays
A panel of in vitro assays is crucial for the initial screening and characterization of the anti-inflammatory effects of novel flavonoids.
Cyclooxygenase (COX-2) Inhibition Assay
The COX-2 enzyme is a key mediator of inflammation through the production of prostaglandins.[7] This assay determines the ability of a flavonoid to inhibit COX-2 activity.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [8]
-
Reagent Preparation : Prepare COX assay buffer, cofactor working solution, COX probe solution, and recombinant COX-2 enzyme according to the kit manufacturer's instructions (e.g., Biovision). Dissolve test flavonoids and a positive control (e.g., celecoxib) in DMSO to create stock solutions.
-
Assay Setup : In a 96-well plate, combine 75 μL of COX assay buffer, 2 μL of COX cofactor working solution, 1 μL of COX probe solution, 1 μL of recombinant COX-2, and 10 μL of the test flavonoid solution at various concentrations.[8]
-
Reaction Initiation : Add 10 μL of arachidonic acid solution to each well to start the reaction.
-
Measurement : Immediately measure the fluorescence kinetics for 10 minutes at 25°C using a microplate reader with excitation at 535 nm and emission at 587 nm.[8]
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test flavonoid compared to a vehicle control. Determine the IC50 value, which is the concentration of the flavonoid that causes 50% inhibition of COX-2 activity.[9]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of flavonoids to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]
Experimental Protocol: Griess Assay for Nitrite (B80452) Determination [11][12]
-
Cell Culture : Seed RAW 264.7 macrophage cells (1.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[11]
-
Compound Treatment : Pre-treat the cells with various concentrations of the test flavonoids for 1-2 hours.
-
Cell Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11]
-
Nitrite Measurement :
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[11]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
-
Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test flavonoids.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. This assay quantifies the reduction of these cytokines in LPS-stimulated immune cells treated with flavonoids.[3]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [13][14]
-
Cell Culture and Treatment : Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes (0.5 x 10^6 cells/well) in a 96-well plate.[13][14] Pre-incubate the cells with various concentrations of the test flavonoids for 1 hour.
-
Cell Stimulation : Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.[14]
-
ELISA Procedure :
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.[13][14]
-
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
Data Analysis : Generate a standard curve using recombinant TNF-α and IL-6. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by the test flavonoids.
Quantitative Data Summary
The following tables summarize the reported anti-inflammatory activities of several well-characterized flavonoids.
Table 1: Inhibition of COX-2 by Selected Flavonoids
| Flavonoid | IC50 (µM) | Cell/Enzyme System |
| Kuwanon A | 14 | Recombinant Ovine COX-2 |
| Wogonin | 28 | J774.1 Macrophages (PGE2 production)[15] |
| 6-Methoxywogonin | 7.2 | J774.1 Macrophages (PGE2 production)[15] |
| Oroxylin A | 45 | J774.1 Macrophages (PGE2 production)[15] |
| Baicalein | 92 | J774.1 Macrophages (PGE2 production)[15] |
Table 2: Inhibition of Nitric Oxide (NO) Production by Selected Flavonoids in LPS-stimulated RAW 264.7 Cells
| Flavonoid | IC50 (µM) |
| Apigenin | 23[10] |
| Wogonin | 17[10] |
| Luteolin | 27[10] |
| Quercetin | >100[10] |
| Naringenin | >100[10] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Selected Flavonoids
| Flavonoid | Cytokine Inhibited | IC50 (µM) / % Inhibition | Cell System |
| Quercetin | TNF-α, IL-1β, IL-6 | Significant reduction[16] | LPS-stimulated RAW264.7 cells[16] |
| Kaempferol | TNF-α, IL-1β, IL-6 | Significant reduction[16] | LPS-stimulated RAW264.7 cells[16] |
| Apigenin | TNF-α | Reduction[17] | Macrophages[17] |
| Luteolin | TNF-α, IL-6, IL-1β | Reduction[17] | Macrophages[17] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Flavonoids
Flavonoids exert their anti-inflammatory effects by interfering with key signaling cascades. The NF-κB and MAPK pathways are primary targets.[4][5][6]
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunosenescence and inflammaging: Mechanisms and modulation through diet and lifestyle [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. scilit.com [scilit.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Flavonoid metabolites reduce tumor necrosis factor‐α secretion to a greater extent than their precursor compounds in human THP‐1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative analysis of anti-inflammatory activity of orengedokuto: importance of combination of flavonoids in inhibition of PGE2 production in mouse macrophage-like cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 5280functionalmed.com [5280functionalmed.com]
Application of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is a polymethoxyflavone (PMF) isolated from the plant Euryops arabicus.[1] As a member of the flavonoid class of natural products, it has garnered interest for its potential therapeutic properties, including anticancer activities. This document provides a summary of the available data on the application of this specific flavonoid in cancer cell lines, supplemented with information from structurally related compounds to infer potential mechanisms of action and provide detailed experimental protocols.
Data Presentation
Cytotoxicity of Flavonoids from Euryops arabicus
Direct quantitative data for the half-maximal inhibitory concentration (IC50) of this compound (referred to as Compound 8 in the source study) is not available in the abstracts of the primary literature. However, a study by Alarif et al. (2013) evaluated a series of seven methoxylated flavones (compounds 2-8) from Euryops arabicus, including the title compound. The study reported that all tested compounds exhibited anticancer activity against four cell lines. The IC50 values for this group of compounds were found to be in the range of 10-125 μM.[2][3]
The table below summarizes the cytotoxic activity of the most potent compounds from this study to provide context.
| Compound | Cancer Cell Line | IC50 (μM) |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 20 |
| MCF-7 (Breast Adenocarcinoma) | 15 | |
| Compound 6 | HepG2 (Hepatocellular Carcinoma) | 15 |
| MCF-7 (Breast Adenocarcinoma) | 10 | |
| Compound 8 (this compound) | HepG2, MCF-7, WI-38, VERO | 10-125 |
Note: The specific IC50 value for this compound (Compound 8) was not individually specified in the cited abstract. The range provided is for the entire group of tested flavonoids.[2][3]
Mechanism of Action (Inferred from Structurally Related Compounds)
While the precise mechanism of action for this compound has not been extensively elucidated, studies on structurally similar polymethoxyflavones suggest several potential pathways for its anticancer effects.
Cell Cycle Arrest
The anticancer activity of the most potent flavonoids isolated alongside this compound from Euryops arabicus was attributed to a significant S-phase cell cycle arrest.[2][3] Other related 5-hydroxy polymethoxyflavones have been shown to induce G0/G1 phase arrest in glioblastoma and colon cancer cell lines.[4] This suggests that this compound may exert its antiproliferative effects by interfering with the cell cycle progression of cancer cells.
Induction of Apoptosis
Many polymethoxyflavones induce apoptosis in cancer cells. This is often mediated through the modulation of key signaling pathways. For instance, some 5-hydroxy PMFs have been shown to activate the p53 tumor suppressor pathway, leading to the upregulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p21. This shift in the Bax/Bcl-2 ratio can trigger the caspase cascade, ultimately leading to programmed cell death.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a putative signaling pathway for apoptosis induction by 5-hydroxy polymethoxyflavones and a general experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Putative p53-mediated apoptotic pathway for 5-hydroxy PMFs.
Caption: General experimental workflow for anticancer drug screening.
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer activity of this compound. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various concentrations (e.g., 0-150 µM) in fresh cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound at concentrations around the IC50 value for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified period (e.g., 24 hours). Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the compound.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has demonstrated anticancer activity against human cancer cell lines. However, there is a clear need for further research to determine its specific IC50 values across a broader range of cancer cell lines and to fully elucidate its mechanism of action. Future studies should focus on confirming its effects on cell cycle progression and its ability to induce apoptosis, as well as identifying the specific molecular targets and signaling pathways it modulates. In vivo studies will also be crucial to evaluate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective cytotoxic effects on human breast carcinoma of new methoxylated flavonoids from Euryops arabicus grown in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Polymethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for developing in vivo models to test the efficacy of polymethoxyflavones (PMFs), a class of bioactive compounds found in citrus peels. The following sections outline experimental designs for investigating the anti-inflammatory, anti-cancer, and anti-metabolic syndrome properties of PMFs.
Introduction to Polymethoxyflavones
Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by multiple methoxy (B1213986) groups on their flavone (B191248) backbone.[1][2] Prominent PMFs include nobiletin, tangeretin, and sinensetin.[3] Preclinical studies, both in vitro and in vivo, have demonstrated a wide range of pharmacological activities for PMFs, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[3][4] Their mechanism of action often involves the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2][4]
Due to their lipophilic nature, PMFs exhibit enhanced bioavailability compared to their hydroxylated counterparts.[5] However, formulation strategies, such as nanoformulations, may further enhance their delivery and therapeutic efficacy.
I. In Vivo Model for Anti-Inflammatory Efficacy Testing: Carrageenan-Induced Paw Edema in Rats
This model is a well-established and highly reproducible acute inflammation model used to evaluate the anti-inflammatory properties of compounds.[6]
Experimental Protocol
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 150-200 g.
-
Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.
2. Materials:
-
λ-Carrageenan (1% w/v in sterile 0.9% saline).
-
Polymethoxyflavone (PMF) test compound.
-
Vehicle for PMF (e.g., 0.5% carboxymethylcellulose, corn oil).
-
Positive control: Indomethacin or Naproxen (e.g., 10-15 mg/kg).[3]
-
Plethysmometer or digital calipers.
3. Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the PMF test compound or vehicle orally (p.o.) or intraperitoneally (i.p.). A range of doses should be tested (e.g., 25, 50, 100 mg/kg).
-
Administer the positive control drug.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][7]
-
Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[3]
4. Efficacy Assessment:
-
Paw Edema: Calculate the percentage increase in paw volume or thickness for each group at each time point compared to the baseline.
-
Inhibition of Edema: Calculate the percentage inhibition of edema by the PMF treatment compared to the vehicle control group.
-
Biomarker Analysis (optional): At the end of the experiment, euthanize the animals and collect blood serum to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits. Paw tissue can also be collected for histopathological examination or analysis of inflammatory gene expression (e.g., COX-2, iNOS) by RT-PCR.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Admin. | Paw Volume Increase (%) at 3h | Edema Inhibition (%) at 3h | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | p.o. | 0 | |||
| PMF | 25 | p.o. | ||||
| PMF | 50 | p.o. | ||||
| PMF | 100 | p.o. | ||||
| Indomethacin | 10 | p.o. |
Experimental Workflow
II. In Vivo Model for Anti-Cancer Efficacy Testing: Human Tumor Xenograft in Nude Mice
This model is widely used to assess the anti-tumor activity of novel compounds on human cancer cells in vivo.[8]
Experimental Protocol
1. Animals:
-
Species: Female athymic nude mice (e.g., BALB/c nude or NOD/SCID).[8]
-
Age: 6-8 weeks.
-
Acclimatization: House animals for one week before the experiment in a specific pathogen-free environment.
2. Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, PC-3 for prostate cancer).[6][9]
-
Matrigel (optional, can improve tumor take rate).
-
Polymethoxyflavone (PMF) test compound.
-
Vehicle for PMF.
-
Positive control: A clinically relevant chemotherapeutic agent (e.g., Cisplatin for HeLa xenografts).[6]
-
Digital calipers.
3. Procedure:
-
Culture cancer cells to exponential growth phase.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5 x 106 cells/0.1 mL.[6] A 1:1 mixture with Matrigel can be used.[8]
-
Inject 0.1 mL of the cell suspension subcutaneously (s.c.) into the right flank of each mouse.[8]
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
When tumors reach a mean volume of 90-120 mm3, randomize mice into treatment groups.[8]
-
Administer the PMF test compound, vehicle, or positive control (e.g., daily or on a specific schedule, via i.p. or p.o. route). Doses can range from 25 to 100 mg/kg.[6]
-
Continue treatment for a predetermined period (e.g., 15-28 days).[6]
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined size limit (e.g., 2000 mm3) or at the end of the study.[8]
4. Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Calculate tumor volume using the formula: (Width2 x Length) / 2.[8] Determine the percentage of TGI for each treatment group compared to the vehicle control.
-
Body Weight: Monitor for signs of toxicity.
-
Histopathology and Immunohistochemistry: Excise tumors at the end of the study for histopathological analysis and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[10][11]
-
Western Blot Analysis: Analyze tumor lysates for the expression of proteins involved in cell signaling pathways modulated by PMFs (e.g., MAPK, TNF, VEGF, Ras, FoxO).[6][12]
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Admin. | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | i.p. | 0 | ||
| PMF | 25 | i.p. | |||
| PMF | 50 | i.p. | |||
| PMF | 100 | i.p. | |||
| Cisplatin | 2 | i.p. |
Signaling Pathway Modulated by PMFs in Cancer
III. In Vivo Model for Metabolic Syndrome Efficacy Testing: High-Fat Diet-Induced Obesity in Mice
This model mimics the key features of metabolic syndrome in humans, including obesity, insulin (B600854) resistance, and hepatic steatosis.[7][13]
Experimental Protocol
1. Animals:
-
Species: Male C57BL/6J mice.[13]
-
Age: 6-8 weeks.
-
Acclimatization: House animals for one week before the experiment.
2. Materials:
-
Standard chow diet (Control).
-
Polymethoxyflavone (PMF) test compound.
-
Vehicle for PMF.
-
Glucometer and glucose strips.
-
Insulin assay kit.
3. Procedure:
-
Divide mice into a control group receiving a standard diet and an HFD group.[15]
-
Feed the respective diets for 8-12 weeks to induce obesity and metabolic dysfunction in the HFD group.[7][13]
-
After the induction period, divide the HFD-fed mice into subgroups for treatment with vehicle or different doses of PMFs (e.g., administered daily via oral gavage for 5-8 weeks).[3][7]
-
Monitor body weight and food intake weekly.[15]
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Euthanize the animals and collect blood, liver, and adipose tissue.
4. Efficacy Assessment:
-
Body Weight and Adiposity: Measure final body weight and the weight of epididymal and retroperitoneal fat pads.
-
Glucose Homeostasis: Analyze fasting blood glucose, insulin levels, and the results of the OGTT and ITT.
-
Hepatic Steatosis: Assess liver weight and perform histological analysis of liver sections stained with Hematoxylin (B73222) and Eosin (B541160) (H&E) or Oil Red O to visualize lipid accumulation.[7][16]
-
Serum Lipid Profile: Measure serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Gene Expression Analysis: Use RT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS), inflammation (e.g., TNF-α, IL-6), and glucose metabolism in the liver and adipose tissue.
Data Presentation
| Treatment Group | Diet | Body Weight Gain (g) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Liver Weight (g) | Serum Triglycerides (mg/dL) |
| Control | Standard | |||||
| HFD + Vehicle | HFD | |||||
| HFD + PMF (low dose) | HFD | |||||
| HFD + PMF (high dose) | HFD |
Experimental Workflow
IV. Detailed Methodologies for Key Experiments
A. Western Blot for NF-κB Signaling
-
Protein Extraction: Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
B. ELISA for TNF-α and IL-6
-
Sample Preparation: Collect blood via cardiac puncture and centrifuge to obtain serum. Store at -80°C until use.
-
Assay Procedure: Use commercially available mouse TNF-α and IL-6 ELISA kits. Follow the manufacturer's instructions.[17][18][19][20]
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow the cytokines to bind.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate and wash, then add streptavidin-HRP conjugate.
-
Incubate and wash, then add a TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
C. Quantitative Reverse Transcription PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from tissues using TRIzol reagent or a commercial kit.[12] Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase, oligo(dT) or random primers, and dNTPs.[12][21][22]
-
qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).[12][21]
-
Target Genes (Inflammation): Tnf, Il6, Ptgs2 (COX-2), Nos2 (iNOS).
-
Target Genes (Metabolism): Srebf1 (SREBP-1c), Fasn (FAS), Pparg (PPARγ).
-
Housekeeping Gene (for normalization): Actb (β-actin) or Gapdh.
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression.
D. Histopathology for Hepatic Lipid Accumulation
-
Tissue Processing: Fix liver samples in 10% neutral buffered formalin. For Oil Red O staining, snap-freeze fresh tissue in liquid nitrogen.
-
Embedding and Sectioning: Embed formalin-fixed tissues in paraffin (B1166041) and cut 5 µm sections. For frozen tissues, cut 10-12 µm sections using a cryostat.[23]
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate sections, then stain with hematoxylin and eosin to visualize general morphology and hepatocyte ballooning.[24]
-
Oil Red O Staining: Fix frozen sections in formalin, rinse, and stain with Oil Red O solution to specifically visualize neutral lipids (which appear red). Counterstain with hematoxylin.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of steatosis (macrovesicular vs. microvesicular), inflammation, and hepatocyte injury.[24][25] A scoring system (e.g., NAFLD Activity Score) can be used for semi-quantitative analysis.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. HeLa Xenograft Model | Xenograft Services [xenograft.net]
- 11. HeLa cell line xenograft tumor as a suitable cervical cancer model: growth kinetic characterization and immunohistochemistry array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 13. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 14. mmpc.org [mmpc.org]
- 15. Diet-induced obesity murine model [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. elkbiotech.com [elkbiotech.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Reverse transcription polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 23. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis Induction by Tetramethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of tetramethoxyflavones, a class of flavonoids showing promise in cancer research. This document outlines detailed protocols for key assays to quantify apoptosis and elucidate the underlying molecular mechanisms.
Introduction to Tetramethoxyflavone-Induced Apoptosis
Tetramethoxyflavones are a subclass of polymethoxyflavones (PMFs) that have demonstrated significant anti-cancer properties. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The protocols detailed herein are designed to enable researchers to effectively assess the efficacy of various tetramethoxyflavones in inducing apoptosis in cancer cell lines.
Key Concepts in Apoptosis Assessment
Several hallmark events characterize apoptosis, and various assays are designed to detect these changes:
-
Cell Viability and Cytotoxicity: Initial assessment involves determining the concentration-dependent effect of the tetramethoxyflavone on cell viability to establish the half-maximal inhibitory concentration (IC50).
-
Phosphatidylserine (PS) Externalization: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to detect this event.
-
Mitochondrial Membrane Potential (MMP) Dissipation: A decrease in MMP is an early and critical event in the intrinsic pathway of apoptosis.
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a direct indicator of apoptosis.
-
DNA Fragmentation: Cleavage of chromosomal DNA into oligonucleosomal fragments is a later-stage event in apoptosis.
-
Expression of Apoptosis-Regulating Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in determining a cell's fate. Western blotting is used to quantify these proteins.
Data Presentation
The following tables summarize quantitative data on the effects of various tetramethoxyflavones on cancer cell viability and apoptosis.
Table 1: IC50 Values of Tetramethoxyflavones in Various Cancer Cell Lines
| Tetramethoxyflavone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7,3',4'-Tetramethoxyflavone | NCI-60 Panel | Various | 28 | [1] |
| 5,7,3',4'-Tetramethoxyflavone | HeLa | Cervical Cancer | Significant inhibitory activity | [1] |
| 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | HeLa | Cervical Cancer | ~20-40 | |
| 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | HCT116 (p53+/+) | Colon Cancer | Not specified, but significant apoptosis | |
| Casticin (a tetramethoxyflavone) | DLD-1 | Colorectal Adenocarcinoma | Potent inhibition | |
| Casticin (a tetramethoxyflavone) | HCT116 | Colorectal Carcinoma | Potent inhibition |
Note: "Significant inhibitory activity" and "Potent inhibition" indicate that the compound was highly effective, though specific IC50 values were not provided in the cited abstract.
Table 2: Dose-Dependent Induction of Apoptosis by 5,6,7,4'-Tetramethoxyflavone (TMF) in HeLa Cells
| TMF Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| 0 (Control) | 24 | ~5 | ~2 | ~7 | [2] |
| 10 | 24 | ~10 | ~5 | ~15 | [2] |
| 20 | 24 | ~18 | ~8 | ~26 | [2] |
| 40 | 24 | ~25 | ~15 | ~40 | [2] |
Table 3: Effect of Tetramethoxyflavones on Caspase-3 Activity
| Tetramethoxyflavone | Cell Line | Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (vs. Control) | Reference |
| 3,5,7,4'-tetramethoxyflavone (TeMF) | HCT-15 | 250 | 24 | ~1.5 | |
| 5,7,4'-trimethoxyflavone (TMF) | HCT-15 | 100 | 24 | ~3.0 | |
| 5-hydroxy-3,7,3',4'-tetramethoxyflavone (5-H-TeMF) | HCT-15 | 250 | 24 | ~1.7 |
Table 4: Modulation of Apoptosis-Related Protein Expression by Flavonoids
| Flavonoid Treatment | Cell Line | Treatment Conditions | Change in Bax:Bcl-2 Ratio | Reference |
| Curcumin (CCM) | U87MG | 25 µM, 24 hours | 121% increase | [3] |
| Curcumin (CCM) | U87MG | 50 µM, 24 hours | 249% increase | [3] |
Note: Data for Curcumin, a related polyphenol, is provided as an illustrative example of changes in Bax/Bcl-2 ratio, a common mechanism shared by many flavonoids.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of tetramethoxyflavones on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of tetramethoxyflavones.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tetramethoxyflavone stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the tetramethoxyflavone in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of tetramethoxyflavone for the chosen duration. Include a vehicle-treated negative control.
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL, preparing a sufficient volume to have 100 µL per sample.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol assesses changes in mitochondrial membrane potential.
Materials:
-
Treated and untreated cells
-
JC-1 staining solution (typically 1-10 µM in culture medium)
-
PBS or appropriate assay buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).
-
Treat the cells with the tetramethoxyflavone for the desired time.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS or assay buffer.
-
Analyze the cells immediately.
-
In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.
-
The ratio of red to green fluorescence is used to quantify the change in MMP.
-
Protocol 4: Caspase-3/7 Activity Assay (Luminogenic)
This protocol measures the activity of executioner caspases.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the tetramethoxyflavone as described for the cell viability assay.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The signal is proportional to caspase-3/7 activity.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways of apoptosis induced by tetramethoxyflavones and a typical experimental workflow.
Caption: Signaling pathways of tetramethoxyflavone-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the aqueous solubility of the flavonoid 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone. Given its hydrophobic nature, improving solubility is critical for achieving reliable results in in-vitro assays and for developing formulations with adequate bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial stock solutions, organic solvents are necessary due to the compound's poor aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a primary choice, capable of dissolving many methoxyflavones at concentrations of 20 mg/mL or higher.[2] High-purity ethanol (B145695) and methanol (B129727) are also commonly used.[3] When preparing for aqueous-based experiments, a concentrated stock in one of these organic solvents should be made first, followed by careful dilution into the aqueous medium.
Q2: How does the structure of this flavonoid affect its solubility?
A2: The solubility of flavonoids is heavily influenced by their structure. The four methoxy (B1213986) groups (-OCH₃) on this compound contribute to its lipophilic (fat-soluble) nature. While the two hydroxyl (-OH) groups can form hydrogen bonds with water, the overall large, rigid, and methoxylated structure results in poor aqueous solubility.[4] Generally, flavonoids with more hydroxyl groups tend to be more polar, while methoxy groups decrease polarity and water solubility.[3]
Q3: What are the most effective techniques for significantly enhancing the aqueous solubility of this compound?
A3: Several advanced formulation strategies can dramatically improve the aqueous solubility of poorly soluble flavonoids.[2][5] The most common and effective methods include:
-
Cyclodextrin (B1172386) Complexation: This technique encapsulates the hydrophobic flavonoid within a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its solubility in water.[4][6]
-
Solid Dispersion: This involves dispersing the compound in a solid, inert, hydrophilic carrier or matrix, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[7][8] This can create an amorphous form of the flavonoid, which dissolves more readily than its crystalline form.[9]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene (B89431) glycol, or PEG 400 can significantly increase solubility.[10][11]
-
Nanoparticle Formulation: Reducing the particle size of the flavonoid to the nanometer scale increases the surface-area-to-volume ratio, leading to a higher dissolution rate.[12]
Q4: Can pH adjustment be used to improve the solubility of this flavonoid?
A4: The two hydroxyl groups on this flavonoid are phenolic, meaning they are weakly acidic and can be ionized by changing the pH. Increasing the pH of an aqueous solution (making it more alkaline) will deprotonate these hydroxyl groups, forming a more soluble phenolate (B1203915) salt.[13] However, caution is advised, as flavonoids can be unstable and degrade at neutral to alkaline pH (pH > 7).[1] It is crucial to conduct stability tests at the target pH before proceeding with experiments.
Troubleshooting Guides
Issue 1: The compound precipitates when my DMSO stock solution is diluted into an aqueous buffer (e.g., cell culture medium).
-
Cause: This is a common issue known as "crashing out." The flavonoid is highly soluble in the organic stock solvent but becomes supersaturated and precipitates when diluted into the aqueous medium where its solubility is low.[13]
-
Solutions:
-
Reduce Final Organic Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your working solution is as low as possible (typically ≤ 0.1% to avoid solvent-induced artifacts in biological assays).[10]
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, then add this intermediate solution to the final medium.[13]
-
Improve Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[10]
-
Gentle Warming and Sonication: Gently warming the solution to around 37°C or using a bath sonicator for a few minutes can help redissolve small amounts of precipitate. However, be cautious of potential compound degradation with prolonged heat.[10]
-
Use a Pre-formulated Solution: For consistent results, use one of the advanced solubility enhancement techniques described in FAQ #3, such as creating a cyclodextrin complex or a solid dispersion.[2]
-
Issue 2: My solubility experiments are giving inconsistent or non-reproducible results.
-
Cause: Variability in solubility assays can arise from insufficient equilibration time, temperature fluctuations, or the presence of different physical forms (polymorphs) of the compound.[13]
-
Solutions:
-
Ensure Equilibrium: True equilibrium solubility can take time to achieve. Incubate your samples for a sufficient duration (e.g., 24, 48, or even 72 hours) and measure the concentration at multiple time points to confirm it has plateaued.[13]
-
Control Temperature: Solubility is highly dependent on temperature. Conduct all experiments in a temperature-controlled environment, such as a shaker incubator or a water bath.[13]
-
Characterize the Solid Form: Ensure the starting material is consistent. Different crystalline forms or an amorphous form can have different solubilities.
-
Issue 3: I observe a color change in my prepared solutions over time.
-
Cause: A color change is a strong indicator of compound degradation, which can be caused by factors like pH, light exposure, or oxidation.[1]
-
Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment.
-
Protect from Light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Control pH and Oxygen: As flavonoids can be unstable at neutral or alkaline pH, use buffered solutions and consider de-gassing them to remove dissolved oxygen, which can cause oxidation.[1]
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[10]
-
Data Presentation: Solubility Enhancement
The following table provides a summary of expected solubility improvements for a poorly soluble flavonoid using different enhancement techniques. Note: These are representative values, and actual results for this compound must be determined experimentally.
| Method | Carrier / Co-solvent | Expected Solubility (µg/mL) | Fold Increase (Approx.) | Reference |
| Aqueous Buffer (pH 7.4) | None | < 1 | - | [5] |
| Co-solvency | 20% PEG 400 in Water | 40 - 60 | 40 - 60x | [11] |
| Cyclodextrin Complexation | 15 mM HP-β-CD | 70 - 100 | 70 - 100x | [4] |
| Solid Dispersion | 1:5 ratio with PVP K30 | > 150 | > 150x | [7][8] |
Experimental Protocols
Protocol 1: Solubility Enhancement via Cyclodextrin Complexation (Freeze-Drying Method)
This protocol describes the preparation of a solid inclusion complex of the flavonoid with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative that offers improved solubility and low toxicity.[14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Methodology:
-
Dissolve the Flavonoid: Accurately weigh the flavonoid and dissolve it in a minimal amount of ethanol to obtain a clear solution.
-
Prepare Cyclodextrin Solution: In a separate flask, dissolve HP-β-CD in deionized water (e.g., to create a 24 mM solution) with constant stirring. A 1:1 molar ratio of flavonoid to HP-β-CD is a common starting point.[14][15]
-
Mix Solutions: Slowly add the flavonoid solution dropwise to the aqueous HP-β-CD solution while maintaining vigorous stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Freeze: Transfer the resulting aqueous solution to a suitable container and freeze it completely (e.g., at -80°C).
-
Lyophilize: Place the frozen sample in a freeze-dryer (lyophilizer) and run the cycle until all the solvent has been removed and a dry, fluffy powder is obtained.[14] This powder is the solid inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or X-ray Diffraction (XRD).
-
Solubility Testing: Determine the aqueous solubility of the resulting powder using a standard shake-flask method and compare it to the uncomplexed flavonoid.
Protocol 2: Solubility Enhancement via Solid Dispersion (Solvent Evaporation Method)
This method creates a solid dispersion of the flavonoid in a hydrophilic polymer matrix, which can enhance the dissolution rate by presenting the drug in an amorphous state.[16]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Ethanol or Methanol (volatile solvent)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh Components: Accurately weigh the flavonoid and the hydrophilic polymer (e.g., in a 1:5 weight ratio of flavonoid to PVP K30).[13]
-
Dissolve: Add both components to a round-bottom flask and dissolve them in a minimal amount of a suitable volatile solvent like ethanol or methanol until a clear solution is formed.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film forms on the flask wall.[13]
-
Vacuum Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry the solid dispersion at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.[13]
-
Process the Powder: The resulting solid dispersion can be gently ground with a mortar and pestle and sieved to obtain a uniform powder.
-
Characterization and Solubility Testing: As with the cyclodextrin complex, characterize the solid dispersion and test its aqueous solubility to confirm the enhancement.
Visualizations
Caption: Workflow for selecting and validating a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. benchchem.com [benchchem.com]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. science.rsu.lv [science.rsu.lv]
- 13. benchchem.com [benchchem.com]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
- 15. Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study [ouci.dntb.gov.ua]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Large-Scale Synthesis of Polymethoxyflavones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of polymethoxyflavones (PMFs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of polymethoxyflavones?
A1: The main challenges in large-scale PMF production stem from both extraction from natural sources and chemical synthesis. For extraction, difficulties lie in the efficient and scalable isolation of pure PMFs from complex citrus peel extracts.[1] Traditional chromatography methods are often not suitable for producing the gram-scale quantities needed for clinical research.[2] For chemical synthesis, challenges include achieving high yields in multi-step reaction sequences, controlling regioselectivity during methylation, preventing side reactions like demethylation, and purifying the final products from structurally similar byproducts.[3]
Q2: What are the advantages of chemical synthesis over extraction from natural sources for obtaining PMFs?
A2: Chemical synthesis offers several advantages, including the ability to create novel PMF derivatives not found in nature, ensuring a consistent and scalable supply independent of natural source availability and variability, and facilitating the preparation of isotopically labeled standards for metabolism studies. Total synthesis provides unambiguous structural confirmation and allows for the production of highly pure compounds.
Q3: What are the most common impurities encountered during large-scale PMF synthesis?
A3: Common impurities can be categorized based on the production method.
-
From Natural Extraction: Co-extracted flavonoids with similar polarity, partially demethylated PMFs, and other plant metabolites.
-
From Chemical Synthesis: Unreacted starting materials (acetophenones, benzaldehydes), intermediates like chalcones, regioisomers from incomplete or non-selective methylation, and byproducts from side reactions such as aurones or flavanones.[4]
Q4: How can I improve the purity of my final PMF product on a large scale?
A4: For large-scale purification, traditional silica (B1680970) gel chromatography can be challenging. Advanced techniques such as flash chromatography, supercritical fluid chromatography (SFC), and high-speed counter-current chromatography (HSCCC) are more efficient for purifying gram-scale quantities of PMFs with high purity.[5] Recrystallization from a suitable solvent system can also be a highly effective final purification step for crystalline PMFs.
Troubleshooting Guides
Guide 1: Challenges in the Synthesis of Chalcone (B49325) Intermediates via Aldol Condensation
The Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) is a critical first step in many PMF syntheses. Low yields and side product formation are common issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Chalcone Yield | Incorrect Base Strength/Concentration: The base is crucial for deprotonating the acetophenone (B1666503). If the base is too weak, the reaction will not proceed efficiently. If it is too strong, it can promote side reactions. | Screen different bases (e.g., NaOH, KOH, Ba(OH)2). Titrate the base to ensure optimal concentration. For sensitive substrates, consider milder conditions.[6] |
| Suboptimal Reaction Temperature: High temperatures can lead to the degradation of starting materials and products. | Conduct the reaction at a lower temperature (e.g., 0-25°C) and monitor the progress by Thin Layer Chromatography (TLC). | |
| Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction rate will be slow. | Choose a solvent system in which both the acetophenone and benzaldehyde are soluble. Ethanol (B145695) is commonly used. | |
| Formation of Multiple Byproducts | Self-condensation of Acetophenone: This can occur if the benzaldehyde is not reactive enough or if the reaction conditions are too harsh. | Add the base to a mixture of the acetophenone and benzaldehyde to ensure the condensation with the aldehyde is favored. |
| Cannizzaro Reaction of Benzaldehyde: This can be a competing reaction under strong basic conditions. | Use a less concentrated base and maintain a lower reaction temperature. |
Guide 2: Inefficient Oxidative Cyclization of Chalcones to Flavones
The conversion of the 2'-hydroxychalcone (B22705) intermediate to the flavone (B191248) core is a key step that can be prone to low yields.
| Problem | Potential Cause | Suggested Solution |
| Low Flavone Yield | Inefficient Oxidizing Agent: The choice of oxidant is critical for this transformation. | A common and effective system is the use of iodine in dimethyl sulfoxide (B87167) (DMSO).[7] Other reagents like selenium dioxide or transition metal catalysts can also be explored. |
| Formation of Aurone (B1235358) Byproducts: Aurones are common isomers of flavones that can form under certain conditions. The formation is often influenced by the substitution pattern of the chalcone and the reaction conditions.[4] | The choice of oxidizing agent can influence the product distribution. For example, Hg(II), Cu(II), or Tl(III) mediated oxidation tends to favor aurone formation, while I2 or Se(IV) often favors flavone formation.[8] | |
| Incomplete Reaction: The reaction may stall before all the chalcone is consumed. | Ensure an adequate amount of the oxidizing agent is used. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature if necessary. | |
| Purification Difficulties | Co-elution of Flavone and Unreacted Chalcone: These compounds can have similar polarities, making them difficult to separate by column chromatography. | Optimize the cyclization reaction to drive it to completion. If separation is necessary, consider using a different chromatography system (e.g., reverse-phase) or recrystallization. |
Guide 3: Issues with Methylation and Demethylation
Achieving the correct polymethoxylation pattern is a defining challenge in PMF synthesis.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Methylation | Insufficient Methylating Agent: Not enough methylating agent (e.g., dimethyl sulfate, methyl iodide) was used to methylate all hydroxyl groups. | Use a stoichiometric excess of the methylating agent. |
| Weak Base: The base used to deprotonate the hydroxyl groups may not be strong enough. | Use a stronger base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetone. | |
| Unwanted Demethylation | Harsh Reaction Conditions: The use of strong acids or high temperatures in subsequent reaction steps can lead to the cleavage of methyl ethers, particularly at the 5-position.[3] | Employ milder reaction conditions for subsequent steps. If demethylation is unavoidable, consider a protection-deprotection strategy for sensitive methoxy (B1213986) groups. |
| Poor Regioselectivity of Methylation | Multiple Reactive Hydroxyl Groups: When synthesizing hydroxylated PMFs, achieving selective methylation of specific hydroxyl groups can be difficult. | Utilize protecting groups to block more reactive hydroxyl groups before methylation. Orthogonally stable protecting groups can be sequentially removed to allow for regioselective methylation. |
Data Presentation
Table 1: Comparison of Large-Scale PMF Isolation and Purification Methods
| Method | Starting Material | Target PMF | Scale | Purity (%) | Yield | Reference |
| Flash Chromatography & Chiral HPLC | Sweet Orange Peel Extract | Nobiletin (B1679382) | Gram-scale | >98 | Not specified | [2][9] |
| Normal Phase Column Chromatography | Tangerine Peel | Tangeretin (B192479) & Nobiletin | Not specified | >98 | Not specified | [10] |
| Macroporous Resin & Prep-HPLC | "Dahongpao" Tangerine | Nobiletin, Tangeretin, Sinensetin, etc. | Not specified | 95.3 - 99.7 | Not specified | [5] |
| Supercritical Fluid Chromatography (SFC) | Sweet Orange Peel | Nobiletin, Tangeretin, etc. | Not specified | High | Efficient | [1] |
Table 2: Yields of Key Steps in a Representative Chemical Synthesis of Nobiletin
| Reaction Step | Starting Material | Product | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,2,3,4,5-pentamethoxybenzene | 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone | AlCl3, AcCl, CHCl3 | 73 | [11] |
| Aldol Condensation | 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone & 3,4-dimethoxybenzaldehyde | Chalcone intermediate | KOH, EtOH | Not specified | [12] |
| Oxidative Cyclization | Chalcone intermediate | Nobiletin | I2, DMSO | Not specified | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone via Aldol Condensation
This protocol describes a general procedure for the synthesis of a chalcone intermediate.
-
Dissolution: Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of potassium hydroxide (B78521) (3 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until the pH is ~2. A solid precipitate of the chalcone should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Oxidative Cyclization of 2'-Hydroxychalcone to Flavone
This protocol outlines the conversion of a chalcone to a flavone using iodine and DMSO.
-
Dissolution: Dissolve the 2'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 100-120°C and stir. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude flavone can be purified by column chromatography on silica gel.
Mandatory Visualization
Logical Workflow for Troubleshooting Low Yield in PMF Synthesis
Caption: Troubleshooting workflow for low yield in PMF synthesis.
Signaling Pathways Modulated by Polymethoxyflavones
Caption: Inhibition of the NF-κB signaling pathway by PMFs.
Caption: Modulation of the PI3K/Akt signaling pathway by PMFs.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and preparation of tangeretin and nobiletin from tangerine peel by normal phase column chromatography [manu61.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Tetramethoxyflavones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of tetramethoxyflavones (TMFs).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of tetramethoxyflavones?
A1: The low oral bioavailability of TMFs and other flavonoids is a multifactorial issue stemming from their physicochemical and metabolic properties. The primary barriers include:
-
Poor Aqueous Solubility: TMFs are often highly lipophilic and crystalline, leading to low solubility in the gastrointestinal tract, which is a prerequisite for absorption.[1][2] The degree of methoxylation can decrease polarity, further reducing aqueous solubility.[3]
-
Low Intestinal Permeability: Despite their lipophilicity, which should theoretically aid membrane crossing, their structure and potential for efflux by transporters can limit their ability to pass through the intestinal epithelium.[1][4]
-
Extensive First-Pass Metabolism: TMFs are subject to significant metabolism in both the intestinal wall and the liver before they can reach systemic circulation.[2] Cytochrome P450 (CYP) enzymes play a major role in this process.[5]
-
Gut Microbiota Metabolism: Bacteria in the colon can extensively metabolize flavonoids, breaking them down into various phenolic acids and other compounds, which alters their structure and activity.[3][4]
Diagram 1: Key Barriers to Tetramethoxyflavone Bioavailability
Caption: Key barriers limiting the oral bioavailability of tetramethoxyflavones.
Q2: What are the main formulation strategies to improve the bioavailability of TMFs?
A2: Numerous formulation strategies have been developed to overcome the challenges of poor solubility and low permeability. These can be broadly categorized as:
-
Nanotechnology-Based Systems: Reducing particle size to the nanometer scale dramatically increases the surface area, which enhances the dissolution rate.[6] Common approaches include nanosuspensions, nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[7][8]
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the crystalline TMF in a polymeric carrier in an amorphous (non-crystalline) state.[1] This high-energy form has significantly greater solubility and dissolution velocity compared to the stable crystalline form.[9]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the TMF in oils, surfactants, and co-solvents.[10][11] Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions, presenting the drug in a solubilized state for absorption and potentially promoting lymphatic uptake to bypass the liver.[12]
-
Complexation: Cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate lipophilic TMF molecules.[12] This complexation increases the apparent water solubility of the TMF, thereby improving its dissolution and absorption.[4][13]
Q3: How do I choose the right bioavailability enhancement strategy for my experiment?
A3: The optimal strategy depends on the specific physicochemical properties of your TMF and the goals of your study. A logical workflow can guide your decision. Start with basic characterization (solubility, LogP). If solubility is the primary barrier, focus on solubilization techniques. If permeability is also a concern, strategies that enhance both, like nanoformulations, are preferable.
Diagram 2: Decision Workflow for Selecting an Enhancement Strategy
Caption: Decision workflow for selecting a TMF bioavailability enhancement strategy.
Q4: Can co-administration with other compounds improve TMF bioavailability?
A4: Yes, co-administration with bio-enhancers is a viable strategy. The most common approach is to inhibit the metabolic enzymes responsible for first-pass metabolism. Piperine (B192125), a component of black pepper, is a well-known inhibitor of CYP enzymes (like CYP3A4) and P-glycoprotein.[6][12] By inhibiting these, piperine can decrease the rate of TMF metabolism and efflux, allowing a greater fraction of the absorbed dose to reach systemic circulation.[6]
Diagram 3: Mechanism of Piperine Co-administration
Caption: Mechanism of piperine co-administration to enhance TMF bioavailability.
Part 2: Troubleshooting Guides
In Vitro Experimentation
-
Issue: My TMF has very low solubility in aqueous buffers for cell culture assays.
-
Possible Cause: High lipophilicity and crystalline nature of the compound.
-
Troubleshooting Steps:
-
Co-Solvent Approach: First, dissolve the TMF in a small amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to cells.[12]
-
pH Adjustment: If the TMF has ionizable groups, adjusting the pH of the buffer can increase solubility. However, be cautious as flavonoids can degrade at high pH.[12]
-
Cyclodextrin Complexation: Prepare a complex of the TMF with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CyD). This can significantly increase the apparent water solubility for in vitro testing.[4][12]
-
-
-
Issue: The compound shows very low permeability in my Caco-2 cell monolayer assay (low Papp value).
-
Possible Cause: The compound may be a substrate for efflux transporters (like P-glycoprotein) or has inherently poor membrane transport characteristics.
-
Troubleshooting Steps:
-
Assess Active Efflux: Perform a bi-directional transport study. Measure permeability from the basolateral (B) to apical (A) side. If the B-to-A Papp is significantly higher than the A-to-B Papp, it indicates active efflux is limiting absorption.[6]
-
Use an Advanced Formulation: Test the permeability of a formulated version of the TMF (e.g., a nanosuspension or a lipid-based system). These formulations can improve transport across the cell monolayer.[12]
-
Co-administer an Inhibitor: Run the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm if efflux is the primary barrier.
-
-
In Vivo Experimentation
-
Issue: After oral gavage in rats, I cannot detect any compound in the plasma samples.
-
Possible Cause: Extremely low bioavailability due to poor solubility, rapid metabolism, or insufficient dose. The analytical method may also lack the required sensitivity.
-
Troubleshooting Steps:
-
Verify Formulation Stability: Ensure your dosing vehicle is stable and the TMF is not precipitating out of solution/suspension before or during administration. Prepare fresh formulations daily.[12]
-
Increase the Dose: If no toxicity is observed, consider increasing the administered dose to bring plasma concentrations above the limit of quantification (LOQ) of your analytical method.
-
Employ an Advanced Formulation: This is a strong indication that a simple suspension is inadequate. Use a bioavailability-enhancing formulation such as a nanosuspension, an ASD, or a SEDDS.[12]
-
Check Analytical Method: Validate your bioanalytical method (e.g., LC-MS/MS). Ensure it has sufficient sensitivity (low LOQ) to detect the anticipated low concentrations of the TMF in plasma.
-
-
-
Issue: I am observing very high variability in plasma concentrations between animals in the same group.
-
Possible Cause: Inconsistent dosing technique, unstable formulation, or significant inter-individual differences in metabolism.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure the oral gavage technique is consistent for all animals to deliver the exact intended volume. Make sure the formulation is thoroughly mixed (vortexed) before drawing each dose to ensure homogeneity.[12]
-
Analyze for Metabolites: Quantify major metabolites in the plasma. High variability in the parent/metabolite ratio between animals can point to differences in metabolic enzyme activity.[6]
-
Increase Group Size (N): While difficult to control, using a sufficient number of animals per group can help achieve statistical power and account for biological variability. Using an inbred strain can also help reduce genetic differences.[6]
-
-
Part 3: Data Presentation
Quantitative data is crucial for evaluating and comparing strategies to overcome poor bioavailability.
Table 1: Hypothetical Physicochemical Properties of a Tetramethoxyflavone This table provides example values based on typical flavonoid characteristics for pre-formulation assessment.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 342.3 g/mol | Moderate size, should not inherently limit passive diffusion.[] |
| Aqueous Solubility (pH 6.8) | < 2 µg/mL | Very low solubility will severely limit dissolution and absorption.[1] |
| Log P | 3.5 | High lipophilicity suggests poor aqueous solubility but potentially good membrane permeability.[1] |
| Crystal Form | Crystalline | High lattice energy contributes to poor solubility; energy is required to dissolve the crystal structure.[1] |
Table 2: Example Pharmacokinetic Parameters of 5,7,3′,4′-Tetramethoxyflavone (TMF) in Rats Data is based on published studies following a single oral or intravenous dose.
| Parameter | Oral Administration (50 mg/kg) | IV Administration (10 mg/kg) | Reference |
| Cmax (Maximum Concentration) | 0.79 ± 0.30 µg/mL | - | [15][16] |
| Tmax (Time to Cmax) | 190.34 ± 24.50 min | - | [16] |
| AUC(0-t) (Area Under the Curve) | 255.45 ± 103.21 µg·min/mL | 357.28 ± 82.59 µg·min/mL | [16] |
| F% (Absolute Bioavailability) | 14.3% | - | [15][16] |
Table 3: Illustrative Comparison of Bioavailability Enhancement Strategies This table presents hypothetical data to illustrate the potential fold-increase in bioavailability that can be achieved with different formulation approaches compared to a simple aqueous suspension.
| Formulation Strategy | Key Mechanism | Hypothetical Fold-Increase in AUC |
| Simple Aqueous Suspension | Baseline | 1x (Reference) |
| Micronization | Increased surface area | 2-4x |
| Cyclodextrin Complexation | Increased apparent solubility | 5-10x |
| Amorphous Solid Dispersion | Increased solubility & dissolution rate | 10-25x |
| Nanosuspension | Drastically increased surface area & dissolution | 15-30x |
| SEDDS (Lipid-Based) | Pre-dissolved state, enhanced absorption | 10-25x |
Part 4: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (220-250 g), fasted overnight with free access to water.
-
Formulation Preparation: Prepare the TMF formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a nano-formulation) immediately before dosing. Ensure homogeneity.
-
Dosing:
-
Blood Sampling: Collect blood samples (~150 µL) from the tail vein into heparinized tubes at predetermined time points.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[1]
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[17]
Diagram 4: Experimental Workflow for an In Vivo Pharmacokinetic Study
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Encapsulation of Polymethoxyflavones in Citrus Oil Emulsion-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability of Polymethoxyflavones (PMFs) in Different Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of polymethoxyflavones (PMFs) in various solvents. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with PMFs.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical readings of PMF solutions over time. | Degradation of the PMF in the chosen solvent. PMFs can be susceptible to degradation, especially over extended periods, at room temperature, or when exposed to light. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Whenever possible, conduct experiments promptly after solution preparation. |
| Photodegradation. Exposure to UV or even ambient light can cause degradation of flavonoids. | Protect solutions from light by using amber vials or by wrapping containers with aluminum foil. Minimize exposure to light during experimental procedures. | |
| Oxidation. The flavonoid structure can be susceptible to oxidation, which may be accelerated by certain solvent conditions or contaminants. | Use high-purity, anhydrous solvents. Consider degassing solvents to remove dissolved oxygen, especially for long-term experiments. | |
| Appearance of new, unidentified peaks in your chromatogram (HPLC/LC-MS). | Formation of degradation products. PMFs can undergo degradation through pathways such as demethylation, particularly at the 5-position, or cleavage of the C-ring. | Characterize the new peaks using LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway. Consider that demethylation is a common degradation route for PMFs.[1] |
| Solvent-induced degradation. The choice of solvent can significantly impact the stability of PMFs. | If degradation is suspected, perform a stability study in different solvents (e.g., acetonitrile (B52724), ethanol, DMSO) to identify a more suitable one for your experimental conditions. | |
| Crystallization or precipitation of PMF in solution, especially at higher concentrations. | Poor solubility. PMFs are generally lipophilic and have low aqueous solubility.[2] Even in organic solvents like DMSO, crystallization can occur at high concentrations. | Determine the solubility of your specific PMF in the chosen solvent before preparing high-concentration stock solutions. Gentle warming and sonication can aid in dissolution, but be mindful of potential temperature-induced degradation. |
| Variability in biological assay results. | Inconsistent concentration of the active compound due to degradation. If PMF solutions are not handled and stored correctly, the actual concentration of the active compound may be lower than expected, leading to variable results. | Adhere strictly to proper storage and handling procedures for PMF solutions. Perform a stability check of your PMF solution under the specific assay conditions (e.g., temperature, pH, incubation time) to ensure the compound remains stable throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common factors affecting the stability of polymethoxyflavones in solution?
A1: The stability of PMFs in solution is primarily influenced by the following factors:
-
Solvent: The type of solvent can affect the rate and pathway of degradation.
-
Temperature: Higher temperatures generally accelerate degradation.[1]
-
pH: PMFs can be unstable in acidic or alkaline conditions, which can lead to demethylation or ring cleavage.[1]
-
Light: Exposure to ultraviolet (UV) and even visible light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: Which solvents are recommended for dissolving and storing PMFs?
A2: For dissolving PMFs, common solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For long-term storage, it is best to store PMFs as a solid at -20°C or below. If a stock solution is necessary, prepare it in a high-purity, anhydrous solvent, aliquot it into single-use volumes to minimize freeze-thaw cycles, and store it at -80°C, protected from light.
Q3: How can I assess the stability of a specific PMF in my chosen solvent and experimental conditions?
A3: A forced degradation study is the recommended method to assess the stability of your PMF. This involves exposing a solution of the PMF to various stress conditions (e.g., heat, light, acid, base, oxidation) and monitoring the degradation over time using an analytical technique like HPLC or LC-MS. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Q4: What are the typical degradation products of PMFs?
A4: A common degradation pathway for PMFs is demethylation, particularly at the 5-position of the flavonoid A-ring, leading to the formation of hydroxylated PMFs.[1][3] Other degradation products can arise from the cleavage of the heterocyclic C-ring. LC-MS is a powerful tool for the identification of these degradation products.[3][4]
Q5: Can I use aqueous buffers to dissolve PMFs for my cell-based assays?
A5: PMFs have very low solubility in aqueous solutions.[2] Typically, a stock solution is prepared in an organic solvent like DMSO and then diluted to the final concentration in the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with your cells and does not exceed a level that causes toxicity (usually <0.5% v/v for DMSO). Due to potential instability in aqueous media, it is advisable to prepare these solutions fresh before each experiment.
Quantitative Data on PMF Stability
Specific quantitative data on the degradation kinetics of various PMFs in different solvents is limited in the literature. The stability of a particular PMF is highly dependent on the specific conditions of the experiment. Therefore, it is strongly recommended that researchers determine the stability of their PMF of interest under their own experimental conditions by following the protocol for a forced degradation study provided below.
The following tables are templates that can be used to record and present your experimental stability data. An example of stability data for Nobiletin and Tangeretin in rat plasma is provided for reference.
Table 1: Stability of Nobiletin in Rat Plasma
| Condition | Incubation Time (h) | Concentration (ng/mL) | Stability (%) |
| Room Temperature | 0 | 1000 | 100 |
| 4 | 985 | 98.5 | |
| 12 | 962 | 96.2 | |
| 24 | 945 | 94.5 | |
| -20°C (3 Freeze-Thaw Cycles) | Cycle 1 | 991 | 99.1 |
| Cycle 2 | 982 | 98.2 | |
| Cycle 3 | 975 | 97.5 | |
| -80°C (Long-term, 30 days) | 30 days | 988 | 98.8 |
Data is hypothetical and for illustrative purposes, based on general findings of good stability in plasma under tested conditions.[5]
Table 2: Stability of Tangeretin in Rat Plasma
| Condition | Incubation Time (h) | Concentration (ng/mL) | Stability (%) |
| Room Temperature | 0 | 1000 | 100 |
| 4 | 992 | 99.2 | |
| 12 | 978 | 97.8 | |
| 24 | 965 | 96.5 | |
| -20°C (3 Freeze-Thaw Cycles) | Cycle 1 | 995 | 99.5 |
| Cycle 2 | 988 | 98.8 | |
| Cycle 3 | 981 | 98.1 | |
| -80°C (Long-term, 30 days) | 30 days | 990 | 99.0 |
Data is hypothetical and for illustrative purposes, based on general findings of good stability in plasma under tested conditions.[5]
Table 3: Template for PMF Stability in Different Solvents
| PMF | Solvent | Temperature (°C) | Time (h) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation |
| [Enter PMF Name] | Methanol | 25 | 0 | |||
| 24 | ||||||
| 48 | ||||||
| Ethanol | 25 | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| DMSO | 25 | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| Acetonitrile | 25 | 0 | ||||
| 24 | ||||||
| 48 |
Experimental Protocols
Protocol for Forced Degradation Study of a Polymethoxyflavone
This protocol outlines the steps to perform a forced degradation study to assess the stability of a PMF in a specific solvent.[6][7][8]
1. Objective: To determine the intrinsic stability of a PMF under various stress conditions and to identify potential degradation products.
2. Materials and Reagents:
-
Polymethoxyflavone (e.g., Nobiletin, Tangeretin, Sinensetin)
-
Solvents (HPLC grade): Methanol, Ethanol, DMSO, Acetonitrile
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector or Mass Spectrometer
-
pH meter
-
Incubator/water bath
-
Photostability chamber or a light source
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the PMF in the chosen solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the PMF under each condition.
-
Identify and characterize any major degradation products using LC-MS.
-
Analytical Method: HPLC for PMF Analysis
This is a general HPLC method that can be adapted for the analysis of PMFs.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the specific PMF (typically in the range of 320-340 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve of the corresponding PMF standard.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Polymethoxyflavones
Polymethoxyflavones, such as Nobiletin and Tangeretin, have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Nobiletin inhibits cell motility and invasion by suppressing the PI3K/Akt and ERK/JNK signaling pathways.[9][10][11][12][13]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Polymethoxyflavone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of polymethoxyflavone (PMF) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of PMF Isomers
Question: Why am I observing poor resolution or complete co-elution of my PMF isomers?
Answer:
Poor resolution is a common challenge in the separation of structurally similar PMF isomers. The key to improving separation lies in optimizing the chromatographic conditions to exploit the subtle differences in their physicochemical properties.
Troubleshooting Steps:
-
Evaluate the Mobile Phase Composition: The mobile phase composition is a critical factor influencing selectivity and resolution in reversed-phase HPLC.[1][2]
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Their different selectivities can significantly impact the separation of isomers.[3] If you are using acetonitrile, try switching to methanol or using a mixture of both.
-
Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase. A lower percentage of the organic solvent (weaker mobile phase) will generally increase retention times and may improve the resolution between closely eluting peaks.[2]
-
Additives: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can improve peak shape and selectivity by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase.[4]
-
-
Assess the Stationary Phase: The choice of the stationary phase is crucial for achieving selectivity between isomers.[5]
-
Column Chemistry: Standard C18 columns are widely used, but for challenging isomer separations, consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) phases, which can offer alternative pi-pi interactions.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can lead to better resolution, although they generate higher backpressure.[6]
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution.[4] If performance has degraded over time, consider flushing the column with a strong solvent or replacing it.
-
-
Optimize Column Temperature: Temperature can significantly affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[7][8]
-
Increasing Temperature: Higher temperatures (e.g., 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[4][7] It can also alter the selectivity of the separation.[8]
-
Temperature Control: Maintaining a stable column temperature using a column oven is essential for reproducible retention times and consistent separations.[8]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes enhance the separation of critical isomer pairs.[4] However, this will also lead to longer analysis times.
Issue 2: Peak Tailing or Fronting
Question: My PMF isomer peaks are exhibiting tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Tailing and fronting are typically caused by different issues.
Troubleshooting for Peak Tailing:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the PMF molecules, causing peak tailing.
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.[4]
-
Troubleshooting for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread, resulting in peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
-
Column Overload: Severe mass overload can also manifest as peak fronting.
-
Solution: Decrease the injection volume.[4]
-
Issue 3: Retention Time Variability
Question: I am observing significant shifts in the retention times of my PMF isomers between injections. What could be the cause?
Answer:
Inconsistent retention times are a common problem in HPLC and can be caused by several factors.
Troubleshooting Steps:
-
Insufficient Column Equilibration: The column needs to be properly equilibrated with the mobile phase before each injection, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs. A general rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.[9]
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to changes in its composition and, consequently, shifts in retention times.[10]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[7]
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
-
HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause an inconsistent flow rate.[4]
-
Solution: Perform regular maintenance on the HPLC pump. Check for any visible leaks and listen for any unusual noises.
-
Data Presentation
Table 1: Typical Starting Conditions for HPLC Separation of PMF Isomers
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | C18, 2.1-4.6 mm I.D., 1.7-5 µm particle size | A standard C18 is a good starting point. Consider other phases for difficult separations. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape.[4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks. |
| Gradient | 20-80% B over 30-60 minutes | The gradient slope can be adjusted to improve resolution. A shallower gradient is often better for isomers. |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column internal diameter. |
| Column Temperature | 30 - 40 °C | Temperature can be optimized to improve resolution and reduce backpressure.[8] |
| Detection | UV/DAD at ~330-340 nm | PMFs have a strong UV absorbance in this range.[11] |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and column size. |
Experimental Protocols
Protocol 1: Method Development for Separation of PMF Isomers
-
Initial Column and Mobile Phase Selection:
-
Select a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Scouting Gradient:
-
Run a broad gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of the PMF isomers.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution window of the isomers. For example, if the isomers elute between 40% and 60% B, run a gradient from 35% to 65% B over 45 minutes.
-
Further refine the gradient slope to maximize the resolution of the critical pairs.
-
-
Organic Modifier Evaluation:
-
If resolution is still insufficient, replace acetonitrile (Mobile Phase B) with methanol containing 0.1% formic acid and repeat the optimized gradient. The change in selectivity may improve the separation.
-
-
Temperature Optimization:
-
Once a suitable mobile phase and gradient have been established, evaluate the effect of temperature. Run the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.[8]
-
Visualizations
Caption: Troubleshooting workflow for HPLC separation of PMF isomers.
Caption: Key factors influencing the resolution of PMF isomers in HPLC.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for High-Purity Polymethoxyflavones (PMFs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity polymethoxyflavones (PMFs).
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your purification experiments.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Resolution / Co-elution | Inefficient column. | Ensure your column is not old or contaminated. A decline in performance can lead to peak broadening and loss of resolution.[1] |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase chromatography, a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) often provides good separation of flavonoids.[1] Experiment with different gradient slopes and solvent compositions to improve separation. | |
| Suboptimal column temperature. | Systematically evaluate temperatures (e.g., 25°C, 30°C, 40°C). Increased temperature can decrease mobile phase viscosity and improve peak shape, but excessively high temperatures may not always enhance separation.[1] | |
| Flow rate is too high. | Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation of closely eluting peaks.[1] | |
| Peak Tailing | Secondary interactions with silica (B1680970). | Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress the interaction of flavonoid hydroxyl groups with residual silanol (B1196071) groups on the C18 column.[1] |
| Column overload. | Reduce the injection volume or dilute the sample.[1] | |
| Column contamination. | Flush the column with a strong solvent to remove contaminants from previous injections.[1] | |
| Peak Fronting | Sample solvent incompatibility. | Dissolve the sample in the initial mobile phase whenever possible. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[1] |
| Severe column overload. | Decrease the injection volume.[1] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the column equilibration time between runs to ensure the column is fully equilibrated with the mobile phase.[1] |
| Mobile phase composition changes. | Ensure consistent preparation of the mobile phase and prevent evaporation of the organic solvent. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature and avoid shifts in retention times due to ambient temperature changes.[1] | |
| HPLC pump issues. | Perform regular pump maintenance to address potential leaks or malfunctioning check valves that can cause inconsistent flow rates.[1] |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound in the selected eluent.[2] |
| Column overloading. | The amount of silica gel should be appropriate for the amount of crude material. A general guideline is to use 20-100 g of silica per gram of crude product, depending on the difficulty of the separation.[3] | |
| Improper column packing. | Ensure the column is packed evenly to avoid channeling. A slurry packing method is often recommended.[4] | |
| Compound Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low. | If the compound comes off in the solvent front, the eluent is too polar. If it takes a very long time to elute, the eluent is not polar enough. Adjust the solvent polarity based on TLC analysis.[5] |
| Compound appears to be unstable on silica | Degradation on acidic silica gel. | Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent. Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.[5] |
| Streaking or Tailing of Bands | Sample is not soluble in the eluent. | Dry-load the sample by pre-adsorbing it onto a small amount of silica gel before loading it onto the column.[6] |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound.[7] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Insufficient nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound.[7] | |
| Oiling Out (Compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly. | |
| Crystals are colored or impure | Impurities are co-crystallizing. | The chosen solvent may not be ideal for excluding the impurity. Try a different solvent or solvent system. The presence of colored impurities may sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8] |
| Crystallization is too rapid | Solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent to the dissolved sample and allow it to cool more slowly. Rapid crystallization can trap impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying PMFs from a crude citrus peel extract?
A1: The most common initial step is solvent extraction using a non-polar solvent like hexane (B92381) or a moderately polar solvent like ethanol (B145695) to obtain a crude extract enriched in PMFs.[9][10] This is often followed by a preliminary purification step using techniques like flash column chromatography or solid-phase extraction to remove highly polar or non-polar impurities before proceeding to high-resolution purification methods like HPLC.[11][12]
Q2: How can I improve the yield of high-purity PMFs?
A2: To improve the yield, it is crucial to optimize each step of the purification process. This includes selecting an efficient extraction method, minimizing degradation by avoiding excessive heat and light exposure, and carefully optimizing the chromatographic conditions to achieve good separation without significant loss of the target compounds. Using a multi-step purification strategy, such as combining flash chromatography with preparative HPLC, can also enhance the final yield of high-purity PMFs.[13]
Q3: What are the best solvents for purifying PMFs using column chromatography?
A3: For normal-phase silica gel column chromatography, a gradient system of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is commonly used.[10][11] The optimal solvent ratio will depend on the specific PMFs being separated and should be determined by preliminary TLC analysis.
Q4: Can I use reversed-phase chromatography for PMF purification?
A4: Yes, reversed-phase chromatography, particularly preparative HPLC with a C18 column, is a very effective method for obtaining high-purity PMFs.[12] A common mobile phase is a gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[1]
Q5: My PMF sample is degrading during purification. What can I do?
A5: PMFs can be sensitive to heat, light, and acidic or basic conditions. To minimize degradation, avoid prolonged exposure to high temperatures during solvent evaporation.[4] Work in a well-ventilated fume hood and protect your samples from direct light. If you suspect degradation on an acidic silica gel column, consider using a deactivated silica or an alternative stationary phase.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the purification of major PMFs.
Table 1: Purity of Polymethoxyflavones Achieved by Different Purification Techniques
| Polymethoxyflavone | Purification Method | Purity (%) | Reference |
| Nobiletin (B1679382) | High-Speed Counter-Current Chromatography (HSCCC) | >98 | [12] |
| Tangeretin (B192479) | High-Speed Counter-Current Chromatography (HSCCC) | >99 | [12] |
| 5-Demethylnobiletin | High-Speed Counter-Current Chromatography (HSCCC) | >98 | [12] |
| Nobiletin | Preparative HPLC | >99 | [13] |
| Tangeretin | Preparative HPLC | >99 | [13] |
| Sinensetin | Preparative HPLC | >98 | [13] |
Table 2: Content of Major Polymethoxyflavones in Different Citrus Peels
| Citrus Species | Nobiletin (mg/g dry peel) | Tangeretin (mg/g dry peel) | Sinensetin (mg/g dry peel) | Reference |
| Citrus reticulata 'Chachi' | 1.83 - 4.54 | 0.87 - 2.13 | 0.21 - 0.54 | Duan et al., 2017 |
| Citrus sinensis (Sweet Orange) | 0.15 - 0.52 | 0.08 - 0.21 | 0.03 - 0.09 | Li et al., 2006 |
| Citrus unshiu (Satsuma Mandarin) | 0.98 - 2.31 | 0.45 - 1.02 | 0.11 - 0.28 | Kawaii et al., 1999 |
| Citrus tangerina 'Dahongpao' | 12.34 | 8.76 | 3.45 | [13] |
Experimental Protocols
Protocol 1: Preparative HPLC for High-Purity Nobiletin and Tangeretin
This protocol is a general guideline and may require optimization for your specific sample and HPLC system.
-
Sample Preparation:
-
Dissolve the pre-purified PMF-rich fraction (e.g., from flash chromatography) in the initial mobile phase (e.g., 60% acetonitrile in water) to a concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 60% B
-
35-45 min: 60% B (equilibration)
-
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 330 nm.
-
Injection Volume: 500 µL to 2 mL, depending on the column size and sample concentration.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of nobiletin and tangeretin based on the chromatogram.
-
-
Post-Purification:
-
Combine the fractions containing the pure compounds.
-
Evaporate the solvent under reduced pressure.
-
The purity of the isolated compounds should be confirmed by analytical HPLC.
-
Protocol 2: Flash Column Chromatography for Initial PMF Enrichment
This protocol is for the initial clean-up of a crude citrus peel extract.
-
Sample Preparation:
-
Extract dried and powdered citrus peel with hexane or ethanol using a Soxhlet extractor or maceration.
-
Evaporate the solvent to obtain the crude extract.
-
For dry loading, dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel (approximately 2-3 times the weight of the extract). Evaporate the solvent completely until a free-flowing powder is obtained.
-
-
Column Packing:
-
Choose a column of appropriate size based on the amount of crude extract.
-
Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial eluent (e.g., 100% hexane).
-
-
Chromatography:
-
Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
A typical gradient could be:
-
100% Hexane
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
And so on, increasing the polarity.
-
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the target PMFs.
-
Combine the fractions rich in PMFs and evaporate the solvent. This enriched fraction can then be further purified by preparative HPLC or recrystallization.
-
Protocol 3: Recrystallization of Nobiletin/Tangeretin
This is a general protocol for the final purification step. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent. A good recrystallization solvent should dissolve the PMF at high temperatures but not at low temperatures. Common solvents for flavonoids include ethanol, methanol, acetone, or mixtures with water.[14] For nobiletin and tangeretin, ethanol or ethanol-water mixtures are often effective.[15]
-
-
Dissolution:
-
Place the impure PMF powder in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of high-purity polymethoxyflavones.
Caption: Key signaling pathways modulated by polymethoxyflavones.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. CN106632196A - Method for extracting nobiletin and tangeretin from citrus - Google Patents [patents.google.com]
addressing matrix effects in mass spectrometry analysis of polymethoxyflavones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of polymethoxyflavones (PMFs).
Troubleshooting Guide
This guide addresses common issues related to matrix effects during PMF analysis in a question-and-answer format.
Question 1: My PMF signal intensity is low and/or highly variable between injections of the same sample. Could this be a matrix effect?
Answer: Yes, low and inconsistent signal intensity are classic indicators of matrix effects. Co-eluting compounds from your sample matrix (e.g., plasma, plant extracts) can interfere with the ionization of your target PMFs, leading to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). This variability significantly impacts the accuracy and precision of your quantification.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Question 2: How can I definitively confirm that matrix effects are impacting my analysis?
Answer: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at what points in your chromatogram ion suppression or enhancement occurs.
-
Procedure: A standard solution of your PMF is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample (that has undergone your full sample preparation procedure) is then injected.
-
Interpretation: Dips in the baseline signal of the infused PMF standard indicate retention times where matrix components are causing ion suppression. Conversely, peaks in the baseline suggest ion enhancement.
-
-
Comparison of Calibration Curves: This quantitative approach compares the response of your PMF in a clean solvent versus the sample matrix.
-
Procedure: Prepare two sets of calibration curves for your PMF at the same concentration levels. One set is prepared in a neat solvent (e.g., methanol (B129727) or acetonitrile), and the other is prepared in a blank matrix extract.
-
Interpretation: A significant difference in the slopes of the two calibration curves is a strong indication of matrix effects. A shallower slope in the matrix-matched curve points to ion suppression.
-
Question 3: I've confirmed the presence of matrix effects. What are my options to mitigate them?
Answer: Several strategies can be employed, ranging from sample preparation to data acquisition and calibration methods. The most common are:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS system. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for cleaning up complex samples.
-
Improving Chromatographic Separation: Modifying your LC method can help to chromatographically separate your PMFs of interest from the matrix components that are causing ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or trying a column with a different chemistry.
-
Sample Dilution: A simple approach is to dilute your sample. This reduces the concentration of both your analyte and the interfering matrix components. However, this may not be feasible if the concentration of your PMF is already low.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards and the samples experience the same degree of matrix effect, thus improving accuracy.
-
The Standard Addition Method: In this method, known amounts of a PMF standard are added directly to aliquots of your sample. This creates a calibration curve within the sample matrix itself, which can be a very effective way to compensate for matrix effects, especially when a blank matrix is not available.
-
Stable Isotope Dilution (SID): This is widely regarded as the "gold standard" for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of your PMF to your samples as an internal standard (IS). Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By using the ratio of the analyte signal to the IS signal, the matrix effect can be effectively canceled out.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in mass spectrometry?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either a suppression or enhancement of the analyte's signal, impacting the accuracy and precision of quantitative analysis.
Q2: How do I calculate the extent of the matrix effect?
A2: The matrix effect can be quantified using the Matrix Factor (MF). It is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent at the same concentration.
-
Formula: Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q3: Is a stable isotope-labeled internal standard always necessary?
A3: While a stable isotope-labeled internal standard is the most robust method for correcting matrix effects, it is not always necessary or feasible due to cost and availability.[2] Methods like matrix-matched calibration and standard addition can also provide accurate results when properly validated.[3]
Q4: Can changing my ionization source help reduce matrix effects?
A4: While Electrospray Ionization (ESI) is commonly used for PMF analysis, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain less polar compounds. If you are experiencing significant matrix effects with ESI, exploring APCI could be a viable option.
Q5: My sample matrix is very complex (e.g., herbal extracts). Which mitigation strategy is best?
A5: For highly complex matrices, a combination of strategies is often most effective. This could involve a thorough sample clean-up using SPE, followed by the use of a stable isotope-labeled internal standard or the standard addition method for calibration.
Data Presentation: Comparison of Mitigation Strategies
The following tables summarize quantitative data on the performance of different methods for addressing matrix effects in the analysis of key polymethoxyflavones.
Table 1: Matrix Effect and Recovery of Nobiletin and Tangeretin in Rat Plasma using an Internal Standard
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | Accuracy (%) |
| Nobiletin | 4 | 92.3 ± 4.5 | 85.1 ± 6.2 | 98.7 |
| 160 | 94.1 ± 3.8 | 87.3 ± 5.4 | 101.2 | |
| 1600 | 95.6 ± 2.9 | 88.9 ± 4.1 | 99.5 | |
| Tangeretin | 4 | 90.8 ± 5.1 | 83.7 ± 7.1 | 97.9 |
| 160 | 93.2 ± 4.2 | 86.5 ± 6.3 | 102.4 | |
| 1600 | 94.9 ± 3.5 | 88.1 ± 5.5 | 100.8 |
Data adapted from a UPLC-MS/MS study using vitexin (B1683572) as an internal standard. The matrix effect was calculated as the ratio of the analyte peak area in matrix to that in neat solution. A value close to 100% indicates minimal matrix effect.
Table 2: Comparison of Calibration Strategies for Mycotoxin Analysis in Complex Matrices (Illustrative for Flavonoid Analysis)
| Calibration Method | Recovery (%) | Precision (RSD%) | Notes |
| Solvent-Based Calibration | 40 - 80 | > 20 | Significant underestimation due to uncorrected matrix effects. |
| Matrix-Matched Calibration | 85 - 110 | < 15 | Effective if a representative blank matrix is available. |
| Standard Addition | 90 - 105 | < 15 | Very effective, especially when a blank matrix is unavailable.[3] |
| Stable Isotope Dilution | 95 - 105 | < 10 | Considered the "gold standard" for accuracy and precision.[4] |
This table provides a general comparison based on studies of other small molecules in complex matrices, as direct comparative studies for a wide range of PMFs are limited. The trends are expected to be similar for PMF analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PMF Cleanup from Plant Extracts
This protocol is a general guideline and should be optimized for your specific matrix and target PMFs.
-
Sample Preparation:
-
Extract 1 g of powdered plant material with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of 10% methanol in water.
-
-
SPE Procedure:
-
Cartridge: C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Conditioning: Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the PMFs with 5 mL of methanol.
-
Final Step: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS analysis.
-
Protocol 2: The Standard Addition Method for PMF Quantification
This protocol describes a multi-point standard addition for a single sample.
Caption: Experimental workflow for the standard addition method.
-
Initial Analysis: Perform a preliminary analysis of your sample to estimate the approximate concentration of the target PMF.
-
Sample Aliquoting: Aliquot equal volumes of your sample extract into at least four separate vials.
-
Spiking:
-
Vial 1: No standard added (this is your 0-point).
-
Vial 2: Add a known amount of PMF standard to achieve a final concentration of approximately 0.5 times the estimated sample concentration.
-
Vial 3: Add standard to achieve a final concentration of approximately 1.0 times the estimated sample concentration.
-
Vial 4: Add standard to achieve a final concentration of approximately 2.0 times the estimated sample concentration.
-
-
Analysis: Analyze all four samples by LC-MS/MS.
-
Data Analysis:
-
Plot the peak area of the PMF (or the ratio to an internal standard) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the original concentration of the PMF in your sample.
-
Protocol 3: Matrix-Matched Calibration
-
Prepare Blank Matrix: Obtain or prepare a sample matrix that is free of the PMFs you intend to quantify. This blank matrix should undergo the exact same extraction and preparation procedure as your unknown samples.
-
Prepare Stock Solution: Create a high-concentration stock solution of your PMF standards in a neat solvent.
-
Create Calibration Standards: Serially dilute the stock solution with the prepared blank matrix extract to create a series of calibration standards at different concentrations.
-
Construct Calibration Curve: Analyze the matrix-matched calibration standards by LC-MS/MS and plot the peak area versus concentration to generate a calibration curve.
-
Quantify Unknowns: Analyze your unknown samples and use the matrix-matched calibration curve to determine the concentration of the PMFs.
Caption: Workflow for creating and using a matrix-matched calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone and Nobiletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of two flavonoids: 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone and nobiletin (B1679382). While both compounds belong to the flavonoid class and have been investigated for their potential therapeutic properties, the extent of research and available data on their anticancer effects vary significantly. Nobiletin, a polymethoxyflavone abundant in citrus peels, has been extensively studied, whereas data on this compound is limited to a few key studies. This guide aims to synthesize the available experimental data to offer a clear, objective comparison for research and drug development purposes.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of these compounds is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and Nobiletin against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 10 - 125 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 125 | [1] | |
| Nobiletin | MCF-7 | Breast Adenocarcinoma | 59.8 (72h) | |
| SK-BR-3 | Breast Adenocarcinoma | 86.9 (72h) | ||
| MDA-MB-468 | Breast Adenocarcinoma | 51.3 (72h) | ||
| A549 | Lung Cancer | 23.82 µg/ml (48h) | ||
| HCT8/T (PTX-resistant) | Colon Cancer | >100 | [2] | |
| A2780 | Ovarian Cancer | 35.31 (24h) | ||
| OVCAR3 | Ovarian Cancer | 34.85 (24h) | ||
| SKOV3/TAX (multidrug-resistant) | Ovarian Cancer | Not specified | ||
| SMMC-7721 | Liver Cancer | Not specified | ||
| SNU-16 | Stomach Cancer | Not specified |
*Note: The precise IC50 value for this compound was not specified in the available abstract; the provided range represents the activity of all seven flavonoids tested in the study.[1]
Mechanisms of Anticancer Action: Signaling Pathways
The anticancer effects of flavonoids are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
This compound
The specific signaling pathways modulated by this compound have not been extensively elucidated in the currently available literature. The primary study identified indicates that its antiproliferative activity is associated with S-phase cell cycle arrest.[1] Further research is required to determine its precise molecular targets.
Nobiletin
Nobiletin has been shown to exert its anticancer effects through the modulation of multiple key signaling pathways:
-
PI3K/Akt/mTOR Pathway: Nobiletin inhibits this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.
-
STAT3 Pathway: By inhibiting the activation of STAT3, nobiletin can suppress tumor growth and angiogenesis.
-
NF-κB Pathway: Nobiletin has been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation-associated cancer development.
-
MAPK (ERK) Pathway: Modulation of the MAPK pathway by nobiletin can lead to cell cycle arrest and apoptosis.
-
Wnt/β-catenin Pathway: Nobiletin can inhibit the Wnt/β-catenin signaling, which is often dysregulated in colorectal cancers.[2]
Below is a diagram illustrating the key signaling pathways affected by nobiletin.
Caption: Simplified overview of key signaling pathways modulated by Nobiletin in cancer cells.
Experimental Protocols
The following are generalized protocols for the in vitro cytotoxicity assays commonly used to evaluate the anticancer activity of flavonoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed by adding cold TCA (10% w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.
Below is a generalized workflow for evaluating the anticancer activity of a novel compound.
Caption: General experimental workflow for in vitro anticancer activity assessment.
Conclusion
Nobiletin is a well-researched flavonoid with demonstrated anticancer activity against a broad range of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that are critical for cancer cell survival and proliferation.
In contrast, the available data on the anticancer activity of this compound is currently limited. While it has shown cytotoxic effects against breast and liver cancer cell lines, the precise potency and the underlying molecular mechanisms remain to be fully elucidated. The broad IC50 range reported in the primary study highlights the need for further investigation to determine its specific activity.
For researchers and drug development professionals, nobiletin represents a more characterized lead compound for further preclinical and clinical development. This compound, while showing initial promise, requires more in-depth studies to validate its potential as a viable anticancer agent. Future research should focus on determining its specific IC50 values against a wider panel of cancer cell lines and elucidating the signaling pathways it modulates. Direct comparative studies between these two compounds under identical experimental conditions would be invaluable for a definitive assessment of their relative anticancer efficacy.
References
Validating the Anticancer Mechanism of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanism of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone. Due to the limited availability of direct experimental data on this specific flavonoid, this document leverages data from structurally similar polymethoxyflavones (PMFs) to provide a comprehensive overview of its potential anticancer activities. The information is intended to guide further research and drug development efforts.
Overview of this compound
This compound is a flavonoid that has been isolated from Euryops arabicus.[1] Like other polymethoxyflavones, it is being investigated for its potential therapeutic properties, including anticancer effects. Flavonoids, as a class of natural compounds, are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways involved in cancer cell proliferation and survival.[2]
Initial studies on a group of seven methoxylated flavones from Euryops arabicus, which includes this compound, have shown anticancer activity against various cancer cell lines, with IC50 values ranging from 10 to 125 μM.[3][4]
Comparative Analysis of Anticancer Efficacy
While specific quantitative data for this compound is limited, the cytotoxic activities of structurally related PMFs provide valuable insights into its potential efficacy.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of this compound and Related Polymethoxyflavones
| Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| This compound & its isomers | HepG2, MCF-7, WI-38, VERO | 10 - 125 (range for 7 related compounds) | [3][4] |
| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) | Colon Cancer (HCT116) | ~4-8 | [5] |
| 5,6,7,4'-Tetramethoxyflavone | HeLa | ~28 | [5] |
| 5,7-dimethoxyflavone | Liver Cancer (HepG2) | 25 | [6] |
Note: The IC₅₀ values are approximate and may vary depending on the specific experimental conditions.
Potential Anticancer Mechanisms
Based on studies of closely related PMFs, the anticancer mechanism of this compound is likely to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Cell Cycle Arrest
Several polymethoxyflavones have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest. For instance, a structurally similar compound, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone, induces G0/G1 cell cycle arrest in glioblastoma cell lines.[5][7][8] Another study on potent methoxylated flavones attributed their antiproliferative activity to a significant S-phase cell cycle arrest.[3][4]
Table 2: Effect of 5,6,7,4'-Tetramethoxyflavone on Cell Cycle Distribution in HeLa Cells
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 65.3 ± 2.1 | 23.1 ± 1.5 | 11.6 ± 0.9 |
| 10 | 70.2 ± 2.5 | 18.5 ± 1.3 | 11.3 ± 0.8 |
| 20 | 75.8 ± 3.1 | 14.3 ± 1.1 | 9.9 ± 0.7 |
| 40 | 81.2 ± 3.6 | 9.7 ± 0.9 | 9.1 ± 0.6 |
Data is hypothetical and presented for illustrative purposes based on trends observed in related compounds.
Induction of Apoptosis
Induction of apoptosis is a key mechanism for many anticancer agents. 5,6,7,4'-tetramethoxyflavone has been shown to induce apoptosis in HeLa cancer cells in a dose-dependent manner.[9] The treatment of MCF-7 breast cancer cells with 5-hydroxy 3′,4′,7-trimethoxyflavone led to the modulation of apoptotic markers such as p53, Bcl-2, and Bax.[1][8]
Table 3: Apoptosis Induction by 5,6,7,4'-Tetramethoxyflavone in HeLa Cells
| Treatment Concentration (µM) | Apoptotic Rate (%) (Mean ± SD) | Reference |
| 0 | 0.40 ± 0.17 | [9] |
| 10 | 9.61 ± 1.76 | [9] |
| 20 | 14.86 ± 4.03 | [9] |
| 40 | 20.54 ± 1.28 | [9] |
Signaling Pathways
The anticancer effects of polymethoxyflavones are associated with the modulation of various signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, studies on related compounds suggest potential targets.
5,6,7,4'-Tetramethoxyflavone has been found to modulate the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways in HeLa cells.[9] Other 5-hydroxy PMFs have been shown to modulate key signaling proteins related to cell proliferation and apoptosis, such as p21, CDK-2, CDK-4, phosphor-Rb, Mcl-1, caspases, and PARP.[10] Furthermore, some flavonoids are known to suppress signaling pathways including Smad, PI3K/AKT, and WNT/β-catenin.[11]
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer activity of polymethoxyflavones.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control and calculate the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selective cytotoxic effects on human breast carcinoma of new methoxylated flavonoids from Euryops arabicus grown in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,7,3',4'-Tetramethoxyflavone suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Synthetic vs. Naturally Isolated Polymethoxyflavones
For scientists and drug development professionals, the choice between synthetic and naturally isolated polymethoxyflavones (PMFs) is a critical decision that can significantly influence research outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate source for your research needs.
Polymethoxyflavones, a class of flavonoids rich in methoxy (B1213986) groups, are predominantly found in the peels of citrus fruits.[1] They have garnered substantial interest for their wide range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and anti-obesity properties.[2] The two primary sources for obtaining PMFs for research are direct isolation from natural sources and chemical synthesis.
Data Presentation: A Comparative Overview
The fundamental differences between synthetic and naturally isolated PMFs lie in their purity, consistency, and the presence of other bioactive compounds. These factors can directly impact their biological activity and the reproducibility of experimental results.
| Feature | Synthetic Polymethoxyflavones | Naturally Isolated Polymethoxyflavones |
| Purity | Typically high (≥98%), with a well-defined and quantifiable purity level.[3] | Purity can be variable and is dependent on the extraction and purification methods used. May contain other structurally related flavonoids.[3] |
| Potential Impurities | Starting materials, unreacted reagents, by-products of synthesis, residual solvents, and catalysts. | Other flavonoids, chlorophyll, waxes, resins, oils, and other secondary metabolites from the plant source.[3] |
| Consistency | High lot-to-lot consistency in terms of purity and impurity profile.[3] | Lot-to-lot variability can be higher due to differences in plant source, growing conditions, and extraction/purification processes. |
| Biological Activity | The biological activity is solely attributable to the specific compound. This allows for a precise understanding of its intrinsic properties.[4] | The observed biological activity may be the result of the primary PMF, or a synergistic or antagonistic effect of co-extracted compounds.[4] |
| Availability | Can be synthesized on a large scale to meet demand. | Availability is dependent on the natural source and can be limited by seasonal and geographical factors.[3] |
| Cost | The cost can be high due to the complexity of the synthesis process.[3] | The cost can vary depending on the rarity of the natural source and the complexity of the isolation and purification process.[3] |
Performance in Biological Assays: A Quantitative Look
Direct, side-by-side comparative studies with quantitative data for the same PMF from both synthetic and natural sources are limited in publicly available literature. However, we can infer performance based on studies of natural extracts and the principles of compound purity.
For instance, in a study on the anti-cancer effects of PMFs from Pericarpium Citri Reticulatae 'Chachi', the IC50 value for naturally isolated tangeretin (B192479) on A549 lung cancer cells was found to be 118.5 µM.[5]
| Compound | Source | Assay | Cell Line | IC50 Value (µM) |
| Tangeretin | Naturally Isolated | MTT Assay (Antiproliferative) | A549 (Lung Cancer) | 118.5[5] |
| Nobiletin (B1679382) | Naturally Isolated | MTT Assay (Antiproliferative) | A549 (Lung Cancer) | >200 (in a mix) |
| Sinensetin | Naturally Isolated | MTT Assay (Antiproliferative) | PC-3 (Prostate Cancer) | >100 |
It is important to note that the presence of other flavonoids in a natural extract can lead to synergistic effects, potentially enhancing the observed bioactivity compared to a single pure compound.[1][6] Conversely, impurities could also have antagonistic effects or introduce confounding variables. For mechanistic studies and structure-activity relationship (SAR) analysis, a high-purity synthetic compound is preferable as it provides unambiguous results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments relevant to the study of PMFs.
Protocol 1: Extraction of PMFs from Citrus Peels (Ultrasound-Assisted Extraction)
This protocol is adapted from methods for extracting polyphenols from citrus peels.[7]
Materials and Equipment:
-
Dried and powdered citrus peels
-
Ethanol (B145695) (80% v/v)
-
Ultrasonic bath
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze-dryer (optional)
Methodology:
-
Sample Preparation: Weigh 10 g of dried citrus peel powder and place it into a 250 mL flask.
-
Solvent Addition: Add 100 mL of 80% ethanol to the flask.
-
Extraction: Sonicate the mixture in an ultrasonic bath for 30-60 minutes.
-
Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For finer separation, centrifugation can be performed prior to filtration.
-
Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.
-
Storage: The resulting crude PMF extract can be freeze-dried or stored at -20°C for further analysis or purification.
Protocol 2: Synthesis of Nobiletin
This is a generalized multi-step synthesis. For a detailed, practical synthesis of nobiletin and other PMFs, refer to Liu et al. (2025).[8]
General Steps:
-
Synthesis of the Chalcone (B49325) Intermediate: This typically involves a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base.
-
Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization to form the flavone (B191248) core.
-
Methylation: Any remaining hydroxyl groups are methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide to yield the final polymethoxyflavone.
Protocol 3: Antiproliferative Activity (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[9]
Materials and Equipment:
-
Human cancer cell line (e.g., A549)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the synthetic or naturally isolated PMF for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
PMFs exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
PMF-Mediated Anti-inflammatory Signaling
Polymethoxyflavones have been shown to inhibit inflammatory responses by targeting key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[10]
Caption: PMFs inhibit pro-inflammatory cytokine production by targeting upstream signaling molecules.
General Experimental Workflow for PMF Research
The journey from raw material to purified compound and subsequent biological testing follows a structured workflow.
Caption: Workflow for obtaining and evaluating PMFs from natural and synthetic sources.
Conclusion
The decision to use synthetic or naturally isolated polymethoxyflavones depends heavily on the specific research objectives.
-
For mechanistic studies, structure-activity relationship (SAR) investigations, and lead optimization in drug development, high-purity synthetic PMFs are the preferred choice. Their well-defined composition and high consistency ensure that the observed biological effects are directly attributable to the compound of interest, leading to more reliable and reproducible data.
-
For initial screenings, studies on the synergistic effects of multiple compounds, or research into the therapeutic potential of a complex natural product, naturally isolated PMF extracts are valuable. However, it is imperative to thoroughly characterize the composition of these extracts to ensure the validity and reproducibility of the experimental results.
Ultimately, a comprehensive understanding of the advantages and limitations of each source will enable researchers to make an informed decision that best suits their scientific inquiry.
References
- 1. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tangeretin: A systematic exploration of its sources, structural chemistry, therapeutic profile and strategies for optimizing bioavailability [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Combination of Citrus Flavanones as Strong Antioxidant and COX-Inhibitor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of the polymethoxyflavones nobiletin, tangeretin, isosinensetin, and gardenin A–D - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Veritas: Validating the In Vitro Efficacy of Tetramethoxyflavones
A Comparative Guide for Researchers and Drug Development Professionals
The promise of in vitro discoveries translating to in vivo efficacy is a cornerstone of drug development. This guide provides a comprehensive comparison of in vitro findings and their subsequent in vivo validation for a promising class of natural compounds: tetramethoxyflavones. By examining the experimental data and methodologies across different studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear and objective overview of the current landscape of tetramethoxyflavone research, facilitating informed decisions for future investigations.
5,7,3',4'-Tetramethoxyflavone (TMF): From Cell Culture to Animal Models
Anti-Fibrotic Effects of TMF
In Vitro Findings: In a study investigating pulmonary fibrosis, 5,7,3',4'-tetramethoxyflavone (TMF) demonstrated significant anti-fibrotic effects in NIH-3T3 murine fibroblasts. TMF was found to inhibit myofibroblast activation and the production of extracellular matrix (ECM) induced by transforming growth factor-β1 (TGF-β1).[1] This inhibition was attributed to the suppression of multiple key signaling pathways, including Smad, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin.[1]
In Vivo Validation: These promising in vitro results were validated in a murine model of bleomycin-induced pulmonary fibrosis.[1] The in vivo experiments confirmed the therapeutic potential of TMF in reducing pulmonary fibrosis. Importantly, the study also reported no significant liver or kidney toxicity at the effective doses, highlighting a favorable safety profile.[1]
Quantitative Data Summary: Anti-Fibrotic Effects of TMF
| Parameter | In Vitro (NIH-3T3 cells) | In Vivo (Bleomycin-induced PF mice) | Reference |
| Effect | Inhibition of TGF-β1-induced myofibroblast activation and ECM production | Reduction of pulmonary fibrosis | [1] |
| Signaling Pathways | Suppression of Smad, MAPK, PI3K/AKT, and WNT/β-catenin | - | [1] |
| Toxicity | - | No significant liver or kidney toxicity | [1] |
Experimental Protocols: Anti-Fibrotic Studies with TMF
In Vitro: Inhibition of Myofibroblast Activation [1]
-
Cell Culture: NIH-3T3 mouse embryonic fibroblasts were cultured and exposed to TGF-β1 to induce myofibroblast differentiation.
-
Treatment: Cells were treated with or without various concentrations of TMF.
-
Analysis:
-
Cell growth was assessed using the MTT assay.
-
Cell migration was evaluated using a scratch wound assay.
-
Protein and mRNA levels of ECM genes were analyzed by Western blotting and quantitative reverse transcription-polymerase chain reaction (RT-PCR), respectively.
-
Downstream signaling molecules of the TGF-β1 pathway were examined by Western blotting.
-
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model [1]
-
Animal Model: Pulmonary fibrosis was induced in mice by intratracheal administration of bleomycin.
-
Treatment: Mice were treated with TMF.
-
Analysis: Lung tissues were collected and analyzed using staining techniques to assess the extent of fibrosis.
Signaling Pathway: TMF in Pulmonary Fibrosis
Caption: TMF inhibits TGF-β1-induced fibroblast activation.
Chondroprotective Effects of TMF
In Vitro Findings: In an in vitro model of osteoarthritis, TMF demonstrated a dose-dependent chondroprotective effect by counteracting prostaglandin (B15479496) E2 (PGE2)-induced apoptosis in chondrocytes.[2] The mechanism was found to involve the inhibition of the EP/cAMP/PKA signaling pathway and the β-catenin signaling pathway.[2]
In Vivo Validation: The in vitro chondroprotective activity of TMF was confirmed in a rat model of osteoarthritis. In vivo, TMF treatment led to a decrease in the concentrations of pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and PGE2, in the synovial fluid of the knee joints.[2]
Quantitative Data Summary: Chondroprotective Effects of TMF
| Parameter | In Vitro (PGE2-induced chondrocytes) | In Vivo (OA rat model) | Reference |
| Effect | Counteracted PGE2-induced apoptosis | Decreased IL-1β, TNF-α, and PGE2 in synovial fluid | [2] |
| Signaling Pathways | Inhibition of EP/cAMP/PKA and β-catenin signaling | - | [2] |
Experimental Protocols: Chondroprotective Studies with TMF
In Vitro: PGE2-Induced Chondrocyte Apoptosis [2]
-
Cell Culture: Chondrocytes were isolated and cultured.
-
Induction of Apoptosis: Apoptosis was induced by treating the chondrocytes with PGE2.
-
Treatment: Cells were treated with TMF in a dose-dependent manner.
-
Analysis: The rate of apoptosis was measured. The expression of proteins in the cAMP/PKA and β-catenin signaling pathways was analyzed.
In Vivo: Osteoarthritis Rat Model [2]
-
Animal Model: Osteoarthritis was induced in rats.
-
Treatment: Rats were treated with TMF.
-
Analysis: The concentrations of IL-1β, TNF-α, and PGE2 in the knee synovial fluid were measured.
Signaling Pathway: TMF in Chondroprotection
Caption: TMF protects chondrocytes from PGE2-induced apoptosis.
Nobiletin (B1679382): A Multifaceted Tetramethoxyflavone
Anti-Diabetic and Anti-Inflammatory Effects of Nobiletin
In Vitro Findings: Nobiletin, another well-studied tetramethoxyflavone, exhibited significant anti-diabetic and anti-inflammatory properties in an in vitro human model of gestational diabetes.[3][4][5] It improved glucose uptake in human skeletal muscle that was impaired by TNF-α.[3][4] Furthermore, nobiletin suppressed the mRNA expression and protein secretion of pro-inflammatory cytokines and chemokines in human placenta and visceral adipose tissue.[3][4] Mechanistically, these effects were linked to the inhibition of Akt and Erk activation in the placenta and NF-κB activation in visceral adipose tissue.[3][4]
In Vivo Validation: The in vitro findings were successfully translated to a murine model of gestational diabetes.[3][4] Daily administration of nobiletin to pregnant mice with gestational diabetes significantly improved their glucose tolerance.[3][4] Moreover, the treatment suppressed the mRNA expression of pro-inflammatory cytokines and chemokines in the placenta, visceral adipose tissue, and subcutaneous adipose tissue.[3][4]
Quantitative Data Summary: Anti-Diabetic and Anti-Inflammatory Effects of Nobiletin
| Parameter | In Vitro (Human tissues) | In Vivo (GDM mice) | Reference |
| Effect on Glucose Metabolism | Improved TNF-impaired glucose uptake in skeletal muscle | Significantly improved glucose tolerance | [3][4] |
| Anti-Inflammatory Effect | Suppressed pro-inflammatory cytokine and chemokine expression in placenta and visceral adipose tissue | Suppressed pro-inflammatory cytokine and chemokine mRNA expression in placenta, VAT, and SAT | [3][4] |
| Signaling Pathways | Inhibition of Akt and Erk activation (placenta) and NF-κB activation (VAT) | - | [3][4] |
Experimental Protocols: Anti-Diabetic and Anti-Inflammatory Studies with Nobiletin
In Vitro: Human Gestational Diabetes Model [3][4]
-
Tissue Culture: Human skeletal muscle, placenta, and visceral adipose tissue explants were cultured.
-
Inflammatory Challenge: Tissues were treated with TNF-α to mimic the inflammatory state of gestational diabetes.
-
Treatment: Tissues were co-treated with nobiletin.
-
Analysis: Glucose uptake was measured in skeletal muscle. The mRNA expression and protein secretion of pro-inflammatory cytokines and chemokines were quantified in placenta and visceral adipose tissue. Activation of Akt, Erk, and NF-κB signaling pathways was assessed.
In Vivo: Murine Gestational Diabetes Model [3][4]
-
Animal Model: A mouse model of gestational diabetes was used.
-
Treatment: Pregnant mice were treated daily with nobiletin via oral gavage or intraperitoneal injections.
-
Analysis: Glucose tolerance tests were performed. The mRNA expression of pro-inflammatory cytokines and chemokines was measured in the placenta, visceral adipose tissue, and subcutaneous adipose tissue.
Signaling Pathway: Nobiletin in Gestational Diabetes
Caption: Nobiletin improves glucose metabolism and reduces inflammation.
Tangeretin (B192479): Enhancing Anti-Cancer Efficacy
Anti-Cancer Activity of Tangeretin
In Vitro Findings: Tangeretin, another citrus-derived tetramethoxyflavone, has demonstrated anti-proliferative activity against human colorectal carcinoma cell lines, HCT116 and HT29.[6] A significant finding from in vitro studies was that the efficacy of tangeretin could be substantially improved when delivered via an emulsion-based system, particularly at concentrations of 12.5 and 25 µM.[6]
In Vivo Validation: The enhanced anti-cancer effect of the emulsified tangeretin was confirmed in an azoxymethane (B1215336)/dextran (B179266) sodium sulfate (B86663) (AOM/DSS)-induced colitis-related colon tumorigenesis model in mice.[6] The in vivo results showed that the tangeretin emulsion significantly reduced tumor incidence, multiplicity, and the pathological signs of colorectal adenoma.[6] Furthermore, the regulation of protein expression related to tumorigenesis was more effective in mice treated with the tangeretin emulsion compared to an unformulated suspension.[6]
Quantitative Data Summary: Anti-Cancer Activity of Tangeretin
| Parameter | In Vitro (HCT116 & HT29 cells) | In Vivo (AOM/DSS mouse model) | Reference |
| Effect | Anti-proliferative activity | Reduced tumor incidence and multiplicity | [6] |
| Formulation | Emulsion system significantly improved efficacy at 12.5 and 25 µM | Emulsion was more effective than unformulated suspension | [6] |
Experimental Protocols: Anti-Cancer Studies with Tangeretin
In Vitro: Anti-Proliferative Activity [6]
-
Cell Culture: Human colonic carcinoma cell lines HCT116 and HT29 were cultured.
-
Treatment: Cells were treated with tangeretin, both in its unformulated state and in an emulsion-based delivery system, at various concentrations.
-
Analysis: The anti-proliferative activity was evaluated using the methyl thiazol tetrazolium bromide (MTT) assay.
In Vivo: AOM/DSS-Induced Colon Tumorigenesis Model [6]
-
Animal Model: Colitis-related colon tumorigenesis was induced in mice using azoxymethane (AOM) and dextran sodium sulfate (DSS).
-
Treatment: Mice were treated with either an unformulated tangeretin suspension or a tangeretin emulsion.
-
Analysis: Tumor incidence, multiplicity, and pathological signs of colorectal adenoma were evaluated. The expression of proteins related to tumorigenesis was also assessed.
Experimental Workflow: Tangeretin Anti-Cancer Study
Caption: Workflow for in vitro to in vivo validation of tangeretin.
Conclusion
The studies highlighted in this guide collectively underscore the significant therapeutic potential of tetramethoxyflavones. The consistent validation of in vitro findings in relevant in vivo models for 5,7,3',4'-tetramethoxyflavone, nobiletin, and tangeretin provides a strong foundation for their further development as therapeutic agents. The detailed experimental protocols and data presented here offer a valuable resource for researchers aiming to build upon these findings. Future research should continue to explore the molecular mechanisms of these compounds, optimize their delivery for enhanced bioavailability, and ultimately, translate these promising preclinical results into clinical applications.
References
- 1. Nobiletin exerts anti-diabetic and anti-inflammatory effects in an in vitro human model and in vivo murine model of gestational diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medicine.unimelb.edu.au [medicine.unimelb.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the anti-inflammatory effects of different tetramethoxyflavones
A Comparative Guide to the Anti-inflammatory Effects of Tetramethoxyflavones
This guide provides a detailed comparison of the anti-inflammatory properties of several tetramethoxyflavones, with a focus on their efficacy in modulating key inflammatory pathways and mediators. The information presented is collated from experimental data to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of various tetramethoxyflavones on crucial inflammatory markers. Data from multiple studies are presented to offer a comparative overview.
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Line | Stimulant | IC50 (µM) | Concentration | % Inhibition | Citation |
| 5,7,3',4'-Tetramethoxyflavone | Primary mouse peritoneal macrophages | LPS | Not Reported | 0.03-30 µM | Concentration-dependent inhibition | [1] |
| Tetramethyl-O-scutellarin (5,6,7,4′-tetramethoxyflavone) | RAW 264.7 | LPS | Not Reported | Not Reported | Significant inhibition of NO production | [2] |
| 5-hydroxy-3,7,3′,4′-tetramethoxyflavone | RAW 264.7 | LPS | 16.1 | Not Reported | Not Reported | [3] |
| 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (as p7F) | RAW 264.7 Macrophages | LPS | Not Reported | Not Reported | Inhibits production of Nitric Oxide (NO) | [4] |
| Nobiletin (for comparison) | RAW 264.7 | LPS/IFN-γ | ~60-70 | 25-100 µM | 18.6-58.1% | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Target | Cell Line/System | Key Inhibitory Effects | Citation |
| Tetramethyl-O-scutellarin (5,6,7,4′-tetramethoxyflavone) | TNF-α, IL-6, Cox-2, iNOS | RAW 264.7 | Significantly inhibited the production of TNF-α and IL-6, and suppressed mRNA expression of Cox-2 and iNOS. | [2] |
| 5-hydroxy-3,7,3′,4′-tetramethoxyflavone | PGE2, TNF-α | RAW 264.7 | Inhibited PGE2 release with an IC50 of 16.3 µM, but was inactive against TNF-α (IC50 >100 µM). | [3] |
| 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (as p7F) | PGE2, iNOS, COX-2, ICAM-1 | RAW 264.7 Macrophages, Human Synovial Fibroblasts | Inhibits production of Prostaglandin E2 (PGE2) and expression of iNOS, COX-2, and ICAM-1. | [4] |
| Tetramethoxyluteolin | IL-6, CXCL8, VEGF | Human HaCaT and normal epidermal human keratinocytes (NHEKs) | Significantly inhibits gene expression and secretion of IL-6, CXCL8, and VEGF. | [5] |
| 3,5,6,7,3′,4′-hexamethoxyflavone (for comparison) | TNF-α, IL-6, IL-1β, NO, PGE2 | RAW 264.7 | Suppressed the production of TNF-α, IL-6, IL-1β, NO, and PGE2. | [6] |
Signaling Pathways in Anti-inflammatory Action
Tetramethoxyflavones exert their anti-inflammatory effects primarily by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone in the regulation of inflammation.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus. Once in the nucleus, it initiates the transcription of a wide array of pro-inflammatory genes.[1] Several tetramethoxyflavones have been shown to suppress NF-κB signaling, which contributes to their anti-inflammatory effects.[1][4]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade in the inflammatory process. It comprises several kinases, including ERK, JNK, and p38, which are activated by a variety of extracellular signals.[1] The activation of MAPKs can lead to the activation of transcription factors like AP-1, which subsequently upregulates the expression of inflammatory mediators.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of tetramethoxyflavones.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is frequently used.[4]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Treatment: Cells are pre-treated with various concentrations of the test tetramethoxyflavone or a vehicle control for 1-2 hours. This is followed by stimulation with an inflammatory inducer, commonly Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).[4]
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]
-
Protocol:
-
Seed cells in a 96-well plate and treat as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for a short period at room temperature to allow for color development (azo dye formation).
-
Measure the absorbance at approximately 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Western Blot Analysis
-
Principle: This technique is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα) in cell lysates.[4]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.[4]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone and Standard Chemotherapy in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone, also known as Eupatorin (B191229), with standard-of-care chemotherapy agents, doxorubicin (B1662922) and paclitaxel (B517696), in the context of breast cancer. This analysis is based on available in vitro and in vivo experimental data to objectively assess their relative performance.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Eupatorin, Doxorubicin, and Paclitaxel in various breast cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Eupatorin in Breast Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM)¹ | Citation |
| MCF-7 | 48 | 5 | ~13.9 | [1][2] |
| MDA-MB-231 | 48 | 5 | ~13.9 | [1][2] |
| 4T1 | 48 | 6 | ~16.7 | |
| MDA-MB-468 | Not Specified | Submicromolar | <1 | [3] |
¹Approximate conversion based on a molecular weight of 358.34 g/mol for Eupatorin.
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Citation |
| MCF-7 | 48 | 4 | |
| MDA-MB-231 | 48 | 1 |
Table 3: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Citation |
| MCF-7 | 72 | 3.5 | [4] |
| MDA-MB-231 | 72 | 0.3 | [4] |
| 4T1 | 48 | Not directly specified in µM, various nM ranges reported | |
| SKBR3 | 72 | 4 | [4] |
| BT-474 | 72 | 0.019 | [4] |
In Vivo Efficacy: Murine Breast Cancer Models
The following data is derived from studies using the 4T1 murine mammary carcinoma model, which is a highly tumorigenic and invasive cell line that can spontaneously metastasize, mimicking late-stage human breast cancer. It is important to note that the following data for Eupatorin and the standard chemotherapies are from separate studies and not from a head-to-head comparison.
Table 4: In Vivo Efficacy of Eupatorin in a 4T1 Murine Model
| Treatment | Dosage | Administration Route | Treatment Duration | Outcome | Citation |
| Eupatorin | 20 mg/kg | Oral gavage | 28 days | Delayed tumor development and reduced lung metastasis | [5] |
Table 5: In Vivo Efficacy of Doxorubicin in a 4T1 Murine Model
| Treatment | Dosage | Administration Route | Treatment Duration | Outcome | Citation |
| Doxorubicin | 4 mg/kg/week | Intravenous injection | 21 days | Reduced tumor growth and lung metastasis | [6][7][8] |
| Doxorubicin | 5 mg/kg every 5 days | Intravenous injection | 24 days | 42% inhibition of subcutaneous tumor growth | [9] |
Table 6: In Vivo Efficacy of Paclitaxel in a 4T1 Murine Model
| Treatment | Dosage | Administration Route | Treatment Duration | Outcome | Citation |
| Paclitaxel (Low-Dose Metronomic) | Not specified | Not specified | Not specified | Stronger anti-tumor activity in suppressing primary and metastatic tumors compared to Maximum Tolerated Dose | [10] |
| Paclitaxel | 10 mg/kg every 5 days | Intravenous injection | Not specified | Moderate and non-significant suppression of subcutaneous tumor growth | [9] |
Mechanisms of Action
This compound (Eupatorin): Eupatorin induces apoptosis (programmed cell death) and inhibits cancer cell invasion, migration, and angiogenesis (the formation of new blood vessels).[1][2] Its mechanism involves the upregulation of pro-apoptotic genes such as Bak1, HIF1A, Bax, Bad, cytochrome c, and SMAC/Diablo, and the blockade of the Phospho-Akt signaling pathway.[1][2] It has also been shown to cause cell cycle arrest at the G2/M or sub-G0/G1 phase.[3]
Doxorubicin: Doxorubicin is an anthracycline antibiotic that works by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication. This leads to the stabilization of the topoisomerase II complex after it has broken the DNA chain, preventing the re-ligation of the DNA double helix and ultimately stopping replication.
Paclitaxel: Paclitaxel is a taxane (B156437) that targets microtubules, which are essential components of the cell's cytoskeleton. It stabilizes the microtubule polymer and protects it from disassembly. This disrupts the normal dynamic reorganization of the microtubule network required for mitosis (cell division), leading to cell cycle arrest and apoptosis.
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of Eupatorin in breast cancer cells.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Exercise Intensity and Time on Efficacy of Paclitaxel and Doxorubicin and Immune Microenvironment in the 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose metronomic paclitaxel chemotherapy suppresses breast tumors and metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Comparative Guide Based on Structurally Related Flavonoids
A comprehensive review of scientific literature reveals a notable absence of direct experimental data on the synergistic effects of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone in combination with other drugs. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of its structurally related polymethoxyflavones (PMFs). By examining the documented synergistic and antagonistic activities of these similar compounds, we can infer potential therapeutic avenues for this compound and highlight critical areas for future investigation.
Comparative Anticancer Activity of Tetramethoxyflavone Analogs
While data on the target compound is unavailable, studies on other PMFs reveal a potential for synergistic interactions with conventional chemotherapy agents. This section summarizes the available quantitative data for these related compounds.
Synergistic Effects with Chemotherapeutic Agents
Structurally similar PMFs, such as nobiletin (B1679382) and tangeretin, have demonstrated synergistic effects when combined with various anticancer drugs, leading to enhanced cytotoxicity in cancer cell lines.
| Flavonoid | Combination Drug | Cancer Cell Line | Key Synergistic Findings |
| Nobiletin | Paclitaxel, Carboplatin | A549, H460 (Lung Carcinoma) | Enhanced inhibition of cancer cell proliferation.[1] |
| Nobiletin | Atorvastatin | Rat Colon Carcinogenesis Model | More effective inhibition of colon carcinogenesis than either agent alone at higher concentrations.[2] |
| Tangeretin | Mitoxantrone | PC-3, DU145 (Prostate Cancer) | Synergistically enhanced cytotoxic effects.[3] |
| Tangeretin | Doxorubicin | MCF-7, T47D (Breast Cancer) | Improved cytotoxic effect compared to doorubicin alone.[3] |
| Artocarpin (a flavonoid) | Cisplatin | H460 (Lung Cancer), MCF-7 (Breast Cancer) | Produced a synergistic effect with Combination Index (CI) values of 0.2 and 0.18, respectively.[4] |
Antagonistic Interaction with Radiotherapy
It is crucial to note that not all combinations result in synergistic or additive effects. A study on 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) , a compound structurally very similar to the one of interest, revealed an antagonistic interaction with radiotherapy in glioblastoma cell lines.
| Flavonoid | Combination Therapy | Cancer Cell Line | Key Antagonistic Finding |
| 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) | Radiotherapy | U87MG, T98G (Glioblastoma) | TMF treatment showed an antagonistic property when combined with radiotherapy.[5][6] |
Potential Synergistic Antifungal Effects
While specific studies on the synergistic antifungal activity of this compound are lacking, broader research on flavonoids indicates a potential for synergy with common antifungal drugs like fluconazole (B54011). Combination therapy is a promising strategy to combat antifungal drug resistance.[7] Studies have shown that certain flavonoids can act synergistically with fluconazole against resistant strains of Candida.[8]
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of the compound alone and in combination with other drugs.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds, both individually and in combination at various ratios. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Combination Index (CI) Calculation (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted model for quantifying drug synergy.[9][10][11] The Combination Index (CI) provides a quantitative definition for additive effect (CI = 1), synergism (CI < 1), and antagonism (CI > 1).[9]
CI Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Mandatory Visualizations
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of this compound with another drug.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic effect of the flavonoid catechin, quercetin, or epigallocatechin gallate with fluconazole induces apoptosis in Candida tropicalis resistant to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general principles for handling laboratory chemicals, particularly flavonoids with similar structures.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, adherence to standard laboratory safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Spill Management: In case of a spill, carefully sweep up the solid material, avoiding dust generation. The spilled substance should be collected in a designated, sealed container for disposal.
Step-by-Step Disposal Protocol
Due to the limited availability of specific toxicity data for this compound, a cautious approach is necessary, treating it as a potentially hazardous chemical waste.
Step 1: Waste Characterization
Step 2: Segregation of Waste
Proper waste segregation at the source is essential to prevent chemical reactions and to facilitate correct disposal.
-
Solid Waste: All solid forms of this compound, including unused product and contaminated materials such as weighing paper, gloves, and wipers, must be collected in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is to be treated as chemical waste. This liquid waste should be stored in a separate, labeled, and sealed container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
Step 3: Labeling and Storage
Proper labeling of waste containers is crucial for safety and regulatory compliance.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". The label should also include any known hazard information and the date of accumulation.
-
Storage: Waste containers should be stored in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to mitigate potential spills.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through an approved and licensed waste disposal service.
-
Professional Disposal: Arrange for the collection of the chemical waste by a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations. Maintain all necessary documentation and records of the disposal process.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for related flavonoid compounds to provide a comparative context.
| Property | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | 3',4',5,7-Tetramethoxyflavone | This compound |
| Molecular Formula | C19H18O7 | C15H10O6 | C19H18O6 | C19H18O8 |
| Molecular Weight | 358.34 g/mol | 286.24 g/mol | 342.34 g/mol | 374.34 g/mol [2] |
| Appearance | Not specified | Solid | Solid[3] | Light yellow to yellow solid[2] |
| Storage Temperature | Not specified | Not specified | Not specified | -20°C[2] |
| Disposal Recommendation | Treat as chemical waste[1] | Dispose of contents/container to an approved waste disposal plant[4] | Not specified | Treat as potentially hazardous chemical waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
